Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate
Description
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Properties
IUPAC Name |
ethyl 3-[2-(trifluoromethyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c1-2-17-11(16)8-7-9-5-3-4-6-10(9)12(13,14)15/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXNROJGHAWLEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474397 | |
| Record name | Ethyl 3-[2-(trifluoromethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191155-80-3 | |
| Record name | Ethyl 3-[2-(trifluoromethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate: A Key Pharmaceutical Intermediate
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate, a key intermediate in the synthesis of pharmaceuticals. Due to the limited availability of direct public data on Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate, this document focuses on its closely related oxo-derivative to illustrate the crucial physicochemical properties, analytical methodologies, and its significance in medicinal chemistry. The principles and protocols outlined herein are broadly applicable to the characterization of similar fluorinated propanoate esters.
Core Molecular Attributes
Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate is a fluorinated aromatic ketoester that serves as a versatile building block in organic synthesis. The presence of the trifluoromethyl group significantly influences its chemical reactivity and physical properties, making it a valuable precursor in the development of novel therapeutic agents.
Physicochemical and Spectroscopic Data
A precise understanding of the compound's fundamental properties is paramount for its effective use in synthetic and analytical applications. The key quantitative data for Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 260.21 g/mol | [1] |
| Molecular Formula | C₁₂H₁₁F₃O₃ | [1] |
| CAS Number | 89424-17-9 | [1] |
| Boiling Point | 237 - 238 °C | [1] |
| Density | 1.258 g/mL at 25 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
Significance in Pharmaceutical Development
Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds, particularly those targeting the central nervous system and inflammatory pathways[1]. The trifluoromethylphenyl moiety is a common feature in many modern drugs due to its ability to enhance metabolic stability and binding affinity.
The dual functionality of the ester and ketone groups allows for a wide range of chemical transformations, including condensation and cyclization reactions to form complex heterocyclic structures[1]. This chemical versatility makes it an invaluable tool for medicinal chemists in the construction of diverse molecular scaffolds for drug discovery.
Caption: Synthetic utility of Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate.
Analytical Characterization Workflow
Ensuring the purity and identity of Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate is critical for its successful application in pharmaceutical synthesis. A multi-faceted analytical approach is recommended, combining chromatographic and spectroscopic techniques.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for quantifying the purity of the compound and identifying any process-related impurities or degradation products. A reversed-phase HPLC method with UV detection is a standard approach for such analyses[2].
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required[2].
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid, is recommended. A typical gradient might be:
-
0-20 min: 50-90% B
-
20-25 min: 90% B
-
25-26 min: 90-50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in the initial mobile phase composition.
-
Injection Volume: 10 µL.
This method should provide sufficient resolution to separate the main peak from potential impurities, such as starting materials or by-products of the synthesis.
Identity Confirmation by Spectroscopic Methods
While HPLC provides purity information, spectroscopic methods are necessary to confirm the chemical structure of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The chemical shifts and coupling constants of the protons and carbons will provide a unique fingerprint of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, which should correspond to the calculated value of 260.21 g/mol [1].
Caption: Integrated analytical workflow for compound characterization.
Conclusion
Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate is a valuable and versatile intermediate in pharmaceutical research and development. Its unique chemical properties, stemming from the trifluoromethyl group and the keto-ester functionality, make it a key component in the synthesis of complex and biologically active molecules. The analytical protocols outlined in this guide provide a robust framework for ensuring the quality and identity of this important compound, thereby supporting the advancement of drug discovery programs.
References
-
MySkinRecipes. Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate. [Link]
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Spectroscopic and Structural Elucidation of Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate
An In-depth Technical Guide
Introduction
Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate is a substituted aromatic ester with significant potential as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group, a common bioisostere for a methyl or ethyl group, can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. As with any compound intended for high-value applications, rigorous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations described herein are grounded in established principles and are designed to serve as a practical reference for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The numbering convention used in this guide for NMR assignments is presented below.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃F₃O₂ |
| Molecular Weight | 246.22 g/mol |
| Class | Aromatic Ester |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information. The trifluoromethyl group, being strongly electron-withdrawing, will exert a significant deshielding effect on nearby nuclei.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for the ethyl group, the propanoate bridge, and the aromatic protons. The chemical shifts are predicted based on the analysis of similar structures, such as Ethyl 3-phenylpropanoate, with adjustments for the inductive effects of the CF₃ group.[1][2]
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (Solvent: CDCl₃)
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H5 (CH₃-Ethyl) | ~1.25 | Triplet (t) | 3H | Coupled to the two H4 protons. |
| H2 (β-CH₂) | ~2.70 | Triplet (t) | 2H | Coupled to the two H1 protons. |
| H1 (α-CH₂) | ~3.10 | Triplet (t) | 2H | Coupled to the two H2 protons and adjacent to the aromatic ring. |
| H4 (O-CH₂-Ethyl) | ~4.15 | Quartet (q) | 2H | Coupled to the three H5 protons. |
| H3', H4', H5', H6' (Ar-H) | ~7.20 - 7.60 | Multiplet (m) | 4H | Complex pattern due to ortho, meta, and para couplings. The proton ortho to the CF₃ group (H3') is expected to be the most downfield. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show 10 unique carbon signals, as the two CH₂ groups in the propanoate chain and the four CH groups in the aromatic ring are chemically distinct. The carbon attached to the CF₃ group will exhibit a characteristic quartet splitting pattern due to one-bond ¹³C-¹⁹F coupling.
Table 3: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃)
| Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| C5 (CH₃-Ethyl) | ~14.2 | Standard alkyl region.[1] |
| C2 (β-CH₂) | ~31.0 | Aliphatic carbon. |
| C1 (α-CH₂) | ~35.5 | Slightly deshielded by the aromatic ring. |
| C4 (O-CH₂-Ethyl) | ~60.5 | Carbon attached to oxygen.[1] |
| C2' (C-CF₃) | ~126.0 (quartet) | Electron-withdrawing effect of CF₃ and C-F coupling. |
| C3', C4', C5', C6' (Ar-CH) | ~126 - 132 | Aromatic region. The specific shifts are influenced by the positions relative to the two substituents. |
| C1' (Ar-C) | ~139.0 | Quaternary aromatic carbon attached to the alkyl chain. |
| C3 (C=O) | ~172.5 | Ester carbonyl carbon.[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for the rapid identification of key functional groups. As an aromatic ester, this compound is expected to exhibit several characteristic absorption bands. The analysis follows the "Rule of Three" for esters, which points to three strong peaks arising from the C=O and two C-O stretching vibrations.[3][4]
Table 4: Predicted Principal IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| 3070 - 3010 | Medium | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | Medium | C-H Stretch | Aliphatic C-H |
| ~1725 | Strong | C=O Stretch | Ester Carbonyl |
| ~1600, ~1475 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1300 - 1000 | Strong | C-F & C-O Stretches | CF₃ and Ester C-O |
| ~1280 | Strong | Asymmetric C-C-O Stretch | Ester |
| ~1120 | Strong | Symmetric O-C-C Stretch | Ester |
The C=O stretch for aromatic esters typically falls between 1730 and 1715 cm⁻¹.[4] The presence of strong, complex absorptions in the 1300-1000 cm⁻¹ region will be indicative of both the C-O ester linkages and the powerful C-F stretching vibrations of the trifluoromethyl group.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides crucial information regarding the molecular weight and structural fragments of the analyte. The fragmentation pattern is a molecular fingerprint that can be predicted based on established chemical principles.[5]
The molecular ion peak (M⁺) for this compound is expected at an m/z of 246. Key fragmentation pathways for esters include the loss of the alkoxy group and cleavages adjacent to the aromatic ring.
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Key Predicted Fragments:
-
m/z 246 (M⁺): The molecular ion.
-
m/z 201: Loss of the ethoxy radical (•OC₂H₅) from the molecular ion.[5]
-
m/z 157: Subsequent loss of carbon dioxide from the m/z 201 fragment.
-
m/z 145: Resulting from benzylic cleavage, forming the stable 2-(trifluoromethyl)benzyl cation.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire spectra at 298 K.
-
Use a spectral width of approximately 16 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Accumulate a minimum of 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire spectra using a proton-decoupled pulse sequence.
-
Use a spectral width of approximately 240 ppm.
-
Employ a 45-degree pulse angle with a relaxation delay of 5 seconds.
-
Accumulate a minimum of 1024 scans.
-
-
Processing: Apply an exponential line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation. Phase and baseline correct all spectra. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
IR Spectroscopy
-
Sample Preparation: Apply a thin film of the neat liquid sample onto a salt plate (NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Scan the sample over a range of 4000 to 600 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Collect a background spectrum of the clean salt plate prior to sample analysis and perform automatic background subtraction.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample via direct infusion or through a Gas Chromatography (GC) inlet for separation from any potential impurities.
-
Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.
-
Acquisition:
-
Set the ionization energy to a standard value of 70 eV.
-
Scan a mass range from m/z 40 to 300.
-
Maintain the ion source temperature at approximately 230 °C.
-
References
-
The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. [Link]
-
Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem. [Link]
-
The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three | Spectroscopy Online. [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]
-
13.11: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - NIH. [Link]
-
Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate - MySkinRecipes. [Link]
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A Comprehensive Guide to the ¹H NMR Spectroscopic Analysis of Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate
Introduction
In the landscape of modern drug discovery and materials science, fluorinated organic molecules have become indispensable. The strategic incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate serves as a valuable model compound and building block, embodying the structural complexities that arise from combining an aliphatic ester chain with a sterically demanding and electronically influential substituted aromatic ring.
A precise and unambiguous structural confirmation of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization. This in-depth guide provides a detailed exploration of the ¹H NMR spectrum of this compound. We will move beyond a simple peak list to dissect the underlying principles that govern the spectrum, from the causal factors influencing chemical shifts and coupling constants to the practical execution of the experiment. This document is intended for researchers, scientists, and drug development professionals who seek not only to interpret a spectrum but to understand the "why" behind the data, ensuring the highest degree of scientific integrity.
Theoretical Framework and Spectral Prediction
Before acquiring any experimental data, a robust theoretical analysis allows us to predict the ¹H NMR spectrum. This predictive process is crucial for validating the experimental outcome and identifying any unexpected structural features.
Molecular Structure and Unique Proton Environments
The structure of this compound contains five distinct sets of non-equivalent protons, as illustrated below. Each unique proton environment will give rise to a separate signal in the ¹H NMR spectrum.[1]
Caption: Labeled structure of the target molecule.
Analysis of Substituent Effects on Chemical Shift (δ)
The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups (EWGs) decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) increase shielding and move the signal upfield.[2]
-
Ethyl Ester Group (Hₐ, Hₑ):
-
Hₐ (Methyl Protons): These three protons are on a standard sp³ carbon and are relatively shielded. They are adjacent to a methylene group, so their chemical shift will be in the typical alkane region, predicted around δ 1.2 ppm .[3]
-
Hₑ (Methylene Protons): These two protons are directly attached to a carbon bonded to an oxygen atom. Oxygen is highly electronegative, strongly deshielding these protons. Their signal is expected significantly downfield, around δ 4.1 ppm .[4][5]
-
-
Propanoate Chain (H꜀, H꜀):
-
H꜀ (Methylene α to Carbonyl): Protons on a carbon adjacent (alpha) to a carbonyl group are deshielded due to the anisotropy and inductive effect of the C=O bond. This signal is predicted to be around δ 2.6 ppm .[4][6]
-
H꜀ (Benzylic Methylene): Protons on a carbon attached to an aromatic ring (benzylic position) are also deshielded by the ring current effect. This signal is expected around δ 2.9-3.0 ppm .[2][6]
-
-
2-(Trifluoromethyl)phenyl Group (Hₑ, H𝒻, H₉, Hₕ):
-
The aromatic region (typically δ 7-8 ppm) will be complex.[7] The trifluoromethyl (-CF₃) group is a powerful EWG through induction, more so than a single fluorine atom, because it lacks the counteracting π-donation effect.[8] This will deshield all aromatic protons relative to benzene (δ 7.3 ppm).[7]
-
The ortho-disubstituted pattern prevents simple, symmetrical splitting. We can predict the relative order of chemical shifts: the proton ortho to the powerful EWG (-CF₃) will be the most downfield, followed by the proton para to it. The alkyl chain is weakly donating/withdrawing and has a smaller influence.
-
Predicted Aromatic Shifts: A complex multiplet pattern is expected between approximately δ 7.3 and 7.7 ppm .
-
Predicted Splitting Patterns and Coupling Constants (J)
Spin-spin coupling occurs between non-equivalent protons on adjacent carbons, causing signals to split. The number of peaks in a split signal (multiplicity) follows the n+1 rule, where 'n' is the number of neighboring protons.[1] The distance between these peaks is the coupling constant, J, measured in Hertz (Hz).
-
Hₐ (δ ~1.2 ppm): Neighbors with 2 protons (Hₑ). Will be a triplet (t) with ³J ≈ 7 Hz.
-
Hₑ (δ ~4.1 ppm): Neighbors with 3 protons (Hₐ). Will be a quartet (q) with ³J ≈ 7 Hz.[3]
-
H꜀ (δ ~2.6 ppm): Neighbors with 2 protons (H꜀). Will be a triplet (t) with ³J ≈ 7-8 Hz.
-
H꜀ (δ ~3.0 ppm): Neighbors with 2 protons (H꜀). Will be a triplet (t) with ³J ≈ 7-8 Hz.
-
Aromatic Protons (δ ~7.3-7.7 ppm): These four protons will form a complex, overlapping system of multiplets. Each proton is coupled to its ortho and meta neighbors. Typical coupling constants are Jortho ≈ 7–10 Hz and Jmeta ≈ 2–3 Hz.[7] Furthermore, long-range coupling between the aromatic protons and the fluorine atoms of the CF₃ group (e.g., ⁴JHF, ⁵JHF) can occur, further broadening or splitting the signals, particularly for the proton ortho to the CF₃ group.[9][10]
Summary of Predicted ¹H NMR Data
| Proton Label | Predicted δ (ppm) | Predicted Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| Hₐ | ~1.2 | Triplet (t) | 3H | ³J ≈ 7 | -O-CH₂-CH₃ |
| H꜀ | ~2.6 | Triplet (t) | 2H | ³J ≈ 7-8 | -CH₂ -C=O |
| H꜀ | ~3.0 | Triplet (t) | 2H | ³J ≈ 7-8 | Ar-CH₂ - |
| Hₑ | ~4.1 | Quartet (q) | 2H | ³J ≈ 7 | -O-CH₂ -CH₃ |
| Hₑ-ₕ | ~7.3 - 7.7 | Multiplet (m) | 4H | N/A | Ar-H |
Experimental Protocol for High-Fidelity Data Acquisition
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the logical selection of acquisition parameters. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Rationale for Solvent and Material Selection
-
Deuterated Solvent: The choice of solvent is critical. For ¹H NMR, a deuterated solvent (where ¹H atoms are replaced by ²H) is mandatory.[11] This is because the proton signal from a standard solvent would be overwhelmingly intense, obscuring the signals from the analyte. Chloroform-d (CDCl₃) is an excellent first choice for this molecule due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window, with a residual solvent peak at δ 7.26 ppm.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shift scale to δ 0.00 ppm.[2] Most modern spectrometers, however, use the residual solvent peak to lock and reference the spectrum, making the addition of TMS optional for routine analysis.[12]
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube to ensure good magnetic field homogeneity (shimming). Scratches or solid impurities can severely degrade spectral resolution.[13]
Step-by-Step Sample Preparation
-
Weighing the Analyte: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time for ¹H NMR.[14]
-
Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. Visually inspect for any suspended particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Transfer: Carefully transfer the clear solution into the NMR tube.
-
Capping: Cap the NMR tube securely to prevent solvent evaporation.
Instrumentation and Acquisition Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer. The logic is to obtain a high-resolution spectrum with accurate integrations.
-
Spectrometer: 400 MHz (or higher) NMR Spectrometer
-
Nucleus: ¹H
-
Number of Scans (ns): 16. This provides an excellent signal-to-noise ratio for a sample of this concentration.
-
Relaxation Delay (d1): 5 seconds. This delay between scans allows for nearly complete relaxation of all protons, which is critical for accurate integration. A shorter delay can lead to saturation, especially of protons with long relaxation times, skewing the integral ratios.
-
Acquisition Time (aq): ~4 seconds. A longer acquisition time results in better resolution of fine splitting patterns.
-
Pulse Width (p1): A calibrated 30-45° pulse is often used to reduce the experiment time without significantly compromising signal, though a 90° pulse provides maximum signal per scan.
Experimental Workflow Diagram
Caption: Workflow from sample preparation to final analysis.
Data Processing and Structural Verification
Once the Free Induction Decay (FID) is acquired, it must be mathematically processed to generate the familiar frequency-domain spectrum.
-
Fourier Transform (FT): The raw time-domain signal (FID) is converted into a frequency-domain spectrum.
-
Phase Correction: The phase of the spectrum is adjusted manually or automatically to ensure all peaks are purely absorptive and point upwards from a flat baseline.
-
Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the baseline of the spectrum.
-
Integration: The area under each signal is calculated. The integral values are normalized to give the relative ratio of protons responsible for each signal. This step is crucial for confirming the number of protons in each environment.[15] For our molecule, the integrals should correspond to a ratio of 3:2:2:2:4.
-
Referencing: The chemical shift axis is calibrated. In CDCl₃, the residual solvent peak is set to δ 7.26 ppm.
-
Peak Assignment: The processed spectrum is analyzed, and each signal is assigned to its corresponding protons in the molecule, comparing the experimental data to the predictions made in Section 1. Any significant deviations would warrant further investigation.
By systematically following this predictive, experimental, and analytical workflow, a complete and reliable ¹H NMR characterization of this compound can be achieved, providing the high-quality, trustworthy data required for advanced research and development.
References
-
University of Rochester. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Reddit. (2023). The Effect of Fluorine in 1H NMR. r/Chempros. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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Purdue University. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
-
Rogue Chem. (2021). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Retrieved from [Link]
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ACS Publications. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines. Retrieved from [Link]
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University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]
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ResearchGate. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methyl 3-phenylpropionate. PubChem. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Retrieved from [Link]
-
Millersville University. (n.d.). Common 1H NMR Splitting Patterns. Retrieved from [Link]
-
Filo. (2023). Interpretation of HNMR of ethyl propanoate. Retrieved from [Link]
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Mass spectrometry of Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate
An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate
Executive Summary
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a compound of significant interest in pharmaceutical and agrochemical synthesis. As a Senior Application Scientist, this document moves beyond theoretical data to offer field-proven insights into its structural elucidation by mass spectrometry, with a primary focus on Electron Ionization (EI). We will explore the foundational principles of its fragmentation, predict its mass spectrum, and provide a validated experimental protocol for its analysis. The causality behind fragmentation pathways is explained, ensuring that the protocols and interpretations are self-validating and robust for researchers, scientists, and drug development professionals.
Introduction to the Analyte
Chemical Identity and Physicochemical Properties
This compound is an aromatic ester characterized by a trifluoromethyl group on the phenyl ring. This substitution significantly influences its chemical properties and, consequently, its mass spectrometric fragmentation.
| Property | Value |
| Molecular Formula | C₁₂H₁₃F₃O₂ |
| Molecular Weight | 248.23 g/mol |
| Monoisotopic Mass | 248.0868 Da |
| Structure | |
| IUPAC Name: this compound |
Scientific Significance
The trifluoromethyl group is a cornerstone in modern medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] As such, this compound serves as a critical building block in the synthesis of complex pharmaceutical agents.[2] Accurate and reliable analytical methods, particularly mass spectrometry, are paramount for its characterization, quality control, and for tracking its incorporation into larger molecules.
The Role of Mass Spectrometry
Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules.[3] For a compound like this compound, Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC), is the method of choice for structural confirmation due to the reproducible and information-rich fragmentation patterns it generates.[4]
Core Principles of Electron Ionization (EI) Fragmentation
In EI-MS, high-energy electrons bombard the analyte molecule, leading to the ejection of an electron and the formation of a positively charged radical ion known as the molecular ion (M•⁺).[5] This molecular ion is energetically unstable and undergoes a series of predictable fragmentation events to yield smaller, more stable ions. The resulting mass spectrum is a unique fingerprint of the molecule's structure. Key fragmentation reactions for esters include alpha-cleavage, McLafferty rearrangements, and cleavages at bonds adjacent to the aromatic system.[6][7]
Predicted Fragmentation Pathways of this compound
The structure of the title compound contains several features that dictate its fragmentation: the ethyl ester group, the propanoate linker, and the trifluoromethylated phenyl ring.
The Molecular Ion (M•⁺)
The molecular ion peak is expected at m/z 248 , corresponding to the mass of the intact molecule [C₁₂H₁₃F₃O₂]•⁺. Aromatic compounds typically show a prominent molecular ion peak due to the stability of the aromatic ring system.[6]
Major Fragmentation Mechanisms
-
Benzylic Cleavage and Tropylium Ion Formation: The most characteristic fragmentation for compounds with a phenyl-alkyl structure is the cleavage of the bond beta to the aromatic ring. This yields a highly stable benzyl cation, which often rearranges to an even more stable tropylium ion. For this molecule, this cleavage results in the formation of the 2-(trifluoromethyl)tropylium cation at m/z 159 . This ion is a key diagnostic marker for the 2-(trifluoromethyl)phenyl ethyl moiety.
-
McLafferty Rearrangement: Esters containing a γ-hydrogen (a hydrogen atom on the third carbon from the carbonyl group) can undergo a characteristic McLafferty rearrangement.[7] In this case, a hydrogen from the benzylic carbon is transferred to the carbonyl oxygen, leading to the elimination of a neutral ethylene molecule (28 Da) from the ethyl ester portion. This pathway is not possible for the title compound as the γ-position is the benzylic carbon itself, which is part of the fragmentation leading to the m/z 159 ion. However, a related rearrangement involving the loss of ethylene from the molecular ion to form a radical cation of 3-(2-(trifluoromethyl)phenyl)propanoic acid at m/z 220 is plausible.[8]
-
Alpha-Cleavage of the Ester Group: Cleavage of bonds adjacent to the carbonyl group is a common pathway for esters.[6][9]
-
Loss of the Ethoxy Radical (•OC₂H₅): This cleavage results in the formation of the 2-(trifluoromethyl)phenylpropionyl acylium ion at m/z 203 . This is expected to be a significant peak.
-
Loss of the Ethyl Radical (•C₂H₅): Loss of the ethyl group from the ester results in an ion at m/z 219 .
-
The diagram below illustrates these primary fragmentation pathways.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Summary of Predicted Key Ions
| m/z | Proposed Ion Structure | Fragmentation Pathway | Diagnostic Value |
| 248 | [C₁₂H₁₃F₃O₂]•⁺ | Molecular Ion | Confirms molecular weight. |
| 220 | [C₁₀H₉F₃O₂]•⁺ | Rearrangement (Loss of C₂H₄) | Indicates an ethyl ester. |
| 203 | [C₁₀H₈F₃O]⁺ | Alpha-Cleavage (Loss of •OC₂H₅) | Confirms ethyl ester functionality. |
| 159 | [C₈H₆F₃]⁺ | Benzylic Cleavage | Characteristic of the 2-(trifluoromethyl)phenylpropyl backbone (likely base peak). |
| 77 | [C₆H₅]⁺ | Fragmentation of aromatic ring | General aromatic fragment. |
| 29 | [C₂H₅]⁺ | Ethyl Cation | Confirms ethyl group presence. |
Experimental Protocol for GC-MS Analysis
The following protocol provides a robust, self-validating system for the analysis of this compound. The choice of GC-MS is justified by the compound's expected volatility and thermal stability.[4]
Sample Preparation
-
Stock Solution: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of high-purity Ethyl Acetate to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution 1:100 with Ethyl Acetate to a final concentration of 10 µg/mL. This concentration prevents detector saturation while ensuring a strong signal.
-
Verification: Ensure the solvent blank is clean and free of interfering peaks before sample injection.
GC-MS Instrumentation and Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | Standard volume for trace analysis. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization without thermal degradation. |
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium, 1.0 mL/min | Provides good chromatographic efficiency and is inert. |
| Column | 30m x 0.25mm, 0.25µm film (e.g., DB-5ms or equivalent) | A standard non-polar column offering excellent separation for aromatic compounds. |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | Provides good separation from solvent and potential impurities. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Provides reproducible, library-searchable fragmentation patterns.[10] |
| Ion Source Temp. | 230 °C | Standard temperature to maintain ion optics cleanliness. |
| Electron Energy | 70 eV | Standard energy for generating consistent fragmentation and library matching. |
| Mass Scan Range | 40 - 350 amu | Covers the molecular ion and all expected major fragments. |
| Solvent Delay | 3 min | Prevents the high-concentration solvent peak from damaging the detector. |
Experimental Workflow Diagram
Caption: Standard operating procedure for the GC-EI-MS analysis of the target compound.
Conclusion
The mass spectrometric analysis of this compound by Electron Ionization is characterized by a clear molecular ion at m/z 248 and a set of highly diagnostic fragment ions. The most significant of these is the 2-(trifluoromethyl)tropylium ion at m/z 159, which serves as a definitive marker for the core structure and is expected to be the base peak. Additional fragments at m/z 203 (loss of ethoxy) and m/z 220 (rearrangement) further confirm the ethyl ester functionality. The provided GC-MS protocol offers a reliable and reproducible method for the identification and structural confirmation of this important synthetic intermediate, supporting its critical role in pharmaceutical and chemical development.
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Discovery and history of Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate
An In-Depth Technical Guide to Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate: Synthesis, Properties, and Potential Applications
Introduction
This compound is an organic compound that belongs to the class of fluorinated aromatic carboxylic acid esters. The presence of a trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science. While specific historical data on the discovery of this particular isomer is not extensively documented in publicly available literature, its structural motifs are present in a variety of pharmacologically active molecules and functional materials. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, drawing upon established chemical principles and data from structurally related compounds.
The introduction of a trifluoromethyl group into organic molecules can lead to enhanced biological activity and improved pharmacokinetic properties.[1] This is often attributed to the high electronegativity of fluorine, which can alter the acidity of nearby protons, influence binding interactions with biological targets, and block sites of metabolism. As such, trifluoromethyl-substituted compounds are prevalent in pharmaceuticals and agrochemicals.[2][3]
Postulated Synthesis and Methodologies
The synthesis of this compound can be approached through several established organic chemistry methodologies. Below are two plausible synthetic routes, complete with detailed protocols and the rationale behind the experimental choices.
Method 1: Heck Coupling followed by Reduction
This approach involves the palladium-catalyzed coupling of an aryl halide with an acrylate, followed by the reduction of the resulting cinnamate derivative.
Workflow Diagram:
Caption: Heck coupling of 2-bromobenzotrifluoride and ethyl acrylate, followed by catalytic hydrogenation.
Experimental Protocol:
-
Heck Coupling:
-
To a solution of 2-bromobenzotrifluoride (1.0 eq) and ethyl acrylate (1.2 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%).
-
Add a base, such as triethylamine (2.0 eq), to the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl (E)-3-(2-(trifluoromethyl)phenyl)acrylate.
-
-
Catalytic Hydrogenation:
-
Dissolve the purified ethyl (E)-3-(2-(trifluoromethyl)phenyl)acrylate in a suitable solvent, such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature until the reaction is complete (as monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
Rationale for Experimental Choices:
-
Heck Coupling: This reaction is a reliable method for forming carbon-carbon bonds between an aryl halide and an alkene. The choice of a palladium catalyst and a phosphine ligand is crucial for achieving high yields and selectivity. The base is necessary to neutralize the hydrohalic acid formed during the catalytic cycle.
-
Catalytic Hydrogenation: This is a standard and efficient method for the reduction of a carbon-carbon double bond. Palladium on carbon is a widely used and effective catalyst for this transformation. The reaction is typically clean and proceeds with high yield.
Method 2: Friedel-Crafts Acylation and Subsequent Reduction
This route involves the acylation of trifluoromethylbenzene followed by a reduction sequence.
Workflow Diagram:
Caption: Friedel-Crafts acylation of trifluoromethylbenzene followed by Clemmensen or Wolff-Kishner reduction.
Experimental Protocol:
-
Friedel-Crafts Acylation:
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.1 eq) in a dry, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add ethyl malonyl chloride (1.0 eq) dropwise.
-
After stirring for 15-30 minutes, add trifluoromethylbenzene (1.5 eq) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate.[3]
-
-
Clemmensen or Wolff-Kishner Reduction:
-
Clemmensen Reduction: Reflux the ketoester with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. This method is suitable for substrates that are stable to strong acid.
-
Wolff-Kishner Reduction: Heat the ketoester with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol. This is preferable for substrates that are sensitive to acid.
-
After the reduction is complete, work up the reaction mixture appropriately to isolate the product, this compound.
-
Rationale for Experimental Choices:
-
Friedel-Crafts Acylation: This is a classic method for forming an aryl ketone. The use of a strong Lewis acid like AlCl₃ is necessary to activate the acylating agent. The ortho- and para-directing effects of the trifluoromethyl group (though deactivating) will lead to a mixture of isomers, necessitating purification.
-
Reduction of the Ketone: The choice between the Clemmensen and Wolff-Kishner reductions depends on the overall functionality of the molecule. Both are effective methods for reducing a ketone to a methylene group.
Physicochemical Properties
| Property | Predicted Value/Description |
| Molecular Formula | C₁₂H₁₃F₃O₂ |
| Molecular Weight | 246.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Estimated to be in the range of 240-260 °C |
| Solubility | Soluble in common organic solvents; sparingly soluble in water |
| pKa (of corresponding acid) | Expected to be lower than 3-phenylpropanoic acid due to the electron-withdrawing trifluoromethyl group |
Potential Applications
Given the prevalence of the trifluoromethylphenyl motif in various bioactive molecules, this compound is a valuable building block in several areas of research and development.
-
Pharmaceuticals: The trifluoromethyl group is a common feature in many drugs due to its ability to enhance metabolic stability and binding affinity.[1] Phenylpropanoate derivatives have been investigated for a range of activities, including anti-inflammatory and central nervous system effects.[3] Therefore, this compound could serve as a key intermediate in the synthesis of novel therapeutic agents. For instance, related structures are found in drugs like fluoxetine.[6]
-
Agrochemicals: The trifluoromethyl group is also frequently incorporated into pesticides and herbicides to increase their efficacy and stability.[7] Phenylpropanoate derivatives have shown potential as antifungal agents.[2] The title compound could be a precursor for new agrochemicals with improved properties.
-
Materials Science: Fluorinated organic compounds are of interest in materials science for applications in liquid crystals, polymers, and organic electronics due to their unique electronic and physical properties.
Conclusion
This compound, while not extensively studied as an individual compound, represents a valuable scaffold in synthetic chemistry. The presence of the trifluoromethyl group imparts unique properties that are highly sought after in drug discovery and materials science. The synthetic routes outlined in this guide, based on well-established chemical transformations, provide a reliable foundation for its preparation. Further research into the biological activities and material properties of this compound and its derivatives is warranted and could lead to the development of novel and useful molecules.
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Potential biological activity of Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate
An In-depth Technical Guide to the Potential Biological Activity of Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate
Authored by: A Senior Application Scientist
Preamble: The Rationale for Investigation
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing pharmacological properties. The trifluoromethyl (-CF3) group, in particular, has garnered significant attention for its profound effects on metabolic stability, lipophilicity, and binding affinity.[1] Numerous FDA-approved drugs feature this moiety, underscoring its importance in contemporary drug design.[2] This guide focuses on a molecule of emerging interest: this compound. While direct biological data for this specific compound is not yet extensively documented, its structural features suggest a high potential for therapeutic relevance. The presence of the trifluoromethyl group on the phenyl ring is known to alter electronic properties, which can significantly influence interactions with biological targets.[3] Furthermore, related structures, such as ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate, are recognized as key intermediates in the synthesis of anti-inflammatory and central nervous system (CNS) agents.[4] This document provides a comprehensive framework for exploring the potential biological activities of this compound, outlining a logical progression from initial in vitro screening to more complex mechanistic and in vivo studies.
Part 1: Physicochemical Properties and Synthetic Strategy
A thorough understanding of a compound's physical and chemical characteristics is fundamental to any investigation into its biological activity.
Physicochemical Profile
While experimental data for this compound is sparse, we can infer some properties from its constituent parts and related molecules.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C12H13F3O2 | Based on chemical structure |
| Molecular Weight | 246.23 g/mol | Based on chemical structure |
| Appearance | Colorless to pale yellow liquid | Based on similar esters like Ethyl 3-phenylpropanoate[5][6] |
| Solubility | Soluble in organic solvents, poorly soluble in water | Typical for esters of this size and the presence of a lipophilic -CF3 group[3][6] |
| LogP | > 3.0 | The trifluoromethyl group significantly increases lipophilicity[3] |
| Stability | The trifluoromethyl group is generally very stable and inert[7] | The ester linkage may be susceptible to hydrolysis under acidic or basic conditions |
Synthetic Approach: A Conceptual Overview
The synthesis of this compound can be approached through several established organic chemistry methodologies. A common route would involve the esterification of 3-(2-(trifluoromethyl)phenyl)propanoic acid with ethanol, catalyzed by a strong acid such as sulfuric acid.
Caption: Conceptual workflow for the synthesis of this compound via Fischer Esterification.
Part 2: Hypothesized Biological Activities and Investigative Workflows
Based on the known activities of structurally similar compounds, we can formulate several hypotheses for the potential biological activities of this compound.
Hypothesis 1: Anti-inflammatory Activity
Rationale: The precursor, ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate, is a known intermediate for anti-inflammatory agents.[4] The trifluoromethyl group is present in several anti-inflammatory drugs, such as celecoxib.
Experimental Workflow: In Vitro Anti-inflammatory Screening
Caption: Workflow for in vitro screening of anti-inflammatory activity.
Detailed Protocol: Nitric Oxide Assay
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the percentage of nitric oxide inhibition relative to the LPS-only treated cells.
Hypothesis 2: Antifungal Activity
Rationale: A structurally related compound, ethyl 3-(4-trifluoromethylphenyl)-2,3-dibromopropionate, has demonstrated potent activity against several phytopathogenic fungi.[8]
Experimental Workflow: Antifungal Susceptibility Testing
Caption: Workflow for determining antifungal activity.
Detailed Protocol: Broth Microdilution Assay (CLSI Guidelines)
-
Preparation of Inoculum: Grow the fungal strain on an appropriate agar medium. Prepare a spore suspension and adjust its concentration to a final density of 0.5-2.5 x 10^3 CFU/mL in RPMI-1640 medium.
-
Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate, with concentrations typically ranging from 0.125 to 64 µg/mL.
-
Inoculation: Add 100 µL of the adjusted fungal inoculum to each well containing 100 µL of the diluted compound.
-
Controls: Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50%) compared to the positive control, determined visually or by reading the absorbance at 490 nm.
-
MFC Determination: To determine the MFC, take an aliquot from the wells showing no visible growth and plate it on drug-free agar. The lowest concentration that results in no growth on the agar is the MFC.
Hypothesis 3: Central Nervous System (CNS) Activity
Rationale: As with the anti-inflammatory potential, the precursor's use as an intermediate for CNS agents provides a strong basis for this hypothesis.[4] The lipophilicity imparted by the -CF3 group can enhance blood-brain barrier penetration, a critical factor for CNS-active drugs.[3]
Experimental Workflow: Initial CNS-related In Vitro Assays
Caption: Initial in vitro screening workflow for potential CNS activity.
Detailed Protocol: Monoamine Oxidase (MAO) Inhibition Assay
-
Enzyme Preparation: Use commercially available recombinant human MAO-A or MAO-B enzymes.
-
Assay Buffer: Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the MAO enzyme, the test compound at various concentrations, and a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) in the assay buffer.
-
Detection: The reaction produces hydrogen peroxide, which can be detected using a fluorescent probe like Amplex Red in the presence of horseradish peroxidase.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Analysis: Calculate the percentage of MAO inhibition and determine the IC50 value.
Part 3: Pharmacokinetics and Safety Assessment
A preliminary assessment of the compound's metabolic stability and toxicity is crucial for its further development.
In Vitro Metabolic Stability
Rationale: The trifluoromethyl group is known to block metabolic hotspots, potentially increasing a compound's half-life.[3] An in vitro assay using liver microsomes can provide an early indication of this.
Protocol: Human Liver Microsome (HLM) Stability Assay
-
Materials: Test compound, human liver microsomes, NADPH regenerating system, and a positive control (a compound with known metabolic instability).
-
Incubation: Incubate the test compound (e.g., at 1 µM) with HLMs (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.[9]
-
Calculation: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).[9]
Preliminary Toxicity Evaluation
Rationale: While the -CF3 group is generally considered metabolically stable, it is essential to assess the overall cytotoxicity of the molecule.[7]
Protocol: In Vitro Cytotoxicity Assay
-
Cell Lines: Use a panel of cell lines, including a non-cancerous line (e.g., HEK-293) and a liver-derived cell line (e.g., HepG2), to assess general and potential organ-specific toxicity.
-
Treatment: Expose the cells to a range of concentrations of this compound for 24 to 72 hours.
-
Assay: Use a standard cell viability assay, such as the MTT assay, to determine the percentage of viable cells.[10]
-
Analysis: Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each cell line.
Conclusion and Future Directions
This compound stands as a promising candidate for biological investigation due to its strategic inclusion of a trifluoromethyl group on a scaffold with known relevance to anti-inflammatory and CNS-active agents. The proposed workflows in this guide provide a systematic and logical path for elucidating its potential therapeutic activities. Positive results in the initial in vitro screens would warrant progression to more detailed mechanistic studies and, ultimately, to in vivo models to assess efficacy and a more comprehensive safety profile. The exploration of this and similar molecules will continue to enrich our understanding of how fluorination can be leveraged to create the next generation of therapeutics.
References
-
PubChem. (n.d.). Ethyl 3-phenylpropionate. National Center for Biotechnology Information. Retrieved from [Link]
-
Zaman, A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters.
-
Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
PubChem. (n.d.). Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2024). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. Retrieved from [Link]
-
Reddit. (2021). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-trifluoromethyl compounds to determine their aqueous stability and additional key in vitro properties. Retrieved from [Link]
-
Chemguide. (n.d.). The mechanism for the esterification reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2005). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Retrieved from [Link]
-
ChemSrc. (n.d.). Ethyl 3-phenylpropanoate. Retrieved from [Link]
-
ResearchGate. (2023). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. Retrieved from [Link]
-
PubMed. (2024). Discovery of Natural Ethyl 3-Phenyl-2,3-dibromopropionate as an Antifungal Scaffold with Excellent Potency against Phytopathogenic Fungi. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years – ScienceOpen [scienceopen.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate [myskinrecipes.com]
- 5. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 2021-28-5: Ethyl 3-phenylpropanoate | CymitQuimica [cymitquimica.com]
- 7. reddit.com [reddit.com]
- 8. Discovery of Natural Ethyl 3-Phenyl-2,3-dibromopropionate as an Antifungal Scaffold with Excellent Potency against Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate: An Application Note and Detailed Protocol
Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The described two-step synthetic pathway involves a Palladium-catalyzed Heck reaction to form the α,β-unsaturated ester intermediate, followed by a catalytic hydrogenation to yield the target saturated propanoate. This guide offers detailed, step-by-step protocols, mechanistic insights, safety precautions, and characterization data to support researchers, scientists, and drug development professionals in the successful synthesis of this compound.
Introduction
This compound is a key building block in organic synthesis, primarily owing to the presence of the trifluoromethyl group, which can enhance the metabolic stability, bioavailability, and binding affinity of target molecules. Its structural motif is found in a variety of biologically active compounds. This guide details a reliable and scalable two-step synthesis beginning from commercially available starting materials.
The synthetic strategy hinges on two powerful and widely utilized transformations in modern organic chemistry: the Mizoroki-Heck reaction for carbon-carbon bond formation and catalytic hydrogenation for the selective reduction of an alkene. The causality behind the choice of this pathway lies in its efficiency, tolerance to the trifluoromethyl group, and the general reliability of these reactions.
Overall Synthetic Scheme
The synthesis of this compound is achieved in two sequential steps:
-
Step 1: Heck Reaction: Palladium-catalyzed cross-coupling of 2-bromobenzotrifluoride with ethyl acrylate to synthesize the intermediate, ethyl 3-(2-(trifluoromethyl)phenyl)acrylate.
-
Step 2: Catalytic Hydrogenation: Reduction of the carbon-carbon double bond of the acrylate intermediate using a heterogeneous palladium catalyst to afford the final product.
Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 2-bromobenzotrifluoride to form a Pd(II) complex.
-
Alkene Coordination and Migratory Insertion: The alkene (ethyl acrylate) coordinates to the palladium center, followed by insertion of the alkene into the Aryl-Pd bond.
-
β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the active Pd(0) catalyst from the palladium-hydride species, completing the cycle.
Detailed Experimental Protocol
Materials:
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles |
| 2-Bromobenzotrifluoride | C₇H₄BrF₃ | 225.01 | 5.00 g | 22.2 mmol |
| Ethyl acrylate | C₅H₈O₂ | 100.12 | 3.34 g (3.7 ml) | 33.3 mmol |
| Palladium(II) acetate | Pd(OAc)₂ | 224.52 | 0.10 g | 0.44 mmol |
| Tri(o-tolyl)phosphine | P(o-tolyl)₃ | 304.37 | 0.27 g | 0.89 mmol |
| Triethylamine | Et₃N | 101.19 | 4.5 g (6.2 ml) | 44.4 mmol |
| Acetonitrile | CH₃CN | 41.05 | 50 mL | - |
Procedure:
-
To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add palladium(II) acetate (0.10 g, 0.44 mmol) and tri(o-tolyl)phosphine (0.27 g, 0.89 mmol).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add acetonitrile (50 mL), 2-bromobenzotrifluoride (5.00 g, 22.2 mmol), ethyl acrylate (3.34 g, 33.3 mmol), and triethylamine (4.5 g, 44.4 mmol).
-
Heat the reaction mixture to 100 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with ethyl acetate (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5) to afford ethyl 3-(2-(trifluoromethyl)phenyl)acrylate as a colorless oil.
Part 2: Synthesis of this compound via Catalytic Hydrogenation
The second step involves the selective reduction of the carbon-carbon double bond of the acrylate intermediate. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and widely used method for this transformation due to its high efficiency and selectivity.
Mechanistic Insight: Heterogeneous Catalysis
In this heterogeneous catalytic process, the reaction occurs on the surface of the palladium catalyst.
Caption: Experimental workflow for the catalytic hydrogenation step.
The alkene adsorbs onto the palladium surface, where it reacts with adsorbed hydrogen atoms, leading to the formation of the saturated product.
Detailed Experimental Protocol
Materials:
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles |
| Ethyl 3-(2-(trifluoromethyl)phenyl)acrylate | C₁₂H₁₁F₃O₂ | 244.21 | 4.00 g | 16.4 mmol |
| Palladium on Carbon (10 wt%) | Pd/C | - | 0.40 g | - |
| Ethanol | C₂H₅OH | 46.07 | 80 mL | - |
| Hydrogen Gas | H₂ | 2.02 | Balloon or Parr apparatus | - |
Procedure:
-
To a 250 mL round-bottom flask, add ethyl 3-(2-(trifluoromethyl)phenyl)acrylate (4.00 g, 16.4 mmol) and ethanol (80 mL).
-
Carefully add 10% palladium on carbon (0.40 g, 10 wt% of the substrate).
-
Securely attach a hydrogen-filled balloon to the flask. Evacuate and backfill the flask with hydrogen gas three times.
-
For larger scale or more efficient hydrogenation, a Parr hydrogenation apparatus can be used at a pressure of 2-3 bar.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with ethanol (2 x 20 mL). Caution: The palladium/celite mixture may be pyrophoric; do not allow it to dry completely in the air. Quench with water before disposal.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 90:10) to yield this compound as a colorless oil.
Characterization of this compound
Physical Properties:
-
Appearance: Colorless oil
-
Molecular Formula: C₁₂H₁₃F₃O₂
-
Molecular Weight: 246.22 g/mol
Spectroscopic Data (Predicted):
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.62 (d, J = 7.8 Hz, 1H), 7.48 (t, J = 7.6 Hz, 1H), 7.35 (t, J = 7.7 Hz, 1H), 7.29 (d, J = 7.6 Hz, 1H), 4.14 (q, J = 7.1 Hz, 2H), 3.15 (t, J = 7.8 Hz, 2H), 2.70 (t, J = 7.8 Hz, 2H), 1.24 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 172.5, 139.5, 132.2, 131.8, 128.5 (q, J = 30.3 Hz), 126.9, 126.3 (q, J = 5.5 Hz), 124.2 (q, J = 274.3 Hz), 60.6, 35.2, 29.7, 14.2.
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
2-Bromobenzotrifluoride: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. Keep away from heat, sparks, and open flames. [1]* Palladium Catalysts: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle in an inert atmosphere when possible and keep the catalyst moist.
-
Hydrogen Gas: Extremely flammable gas. Ensure there are no ignition sources in the vicinity during the hydrogenation step.
-
Triethylamine: Flammable and corrosive liquid. Causes severe skin burns and eye damage. Use with adequate ventilation.
-
Solvents: Acetonitrile, ethanol, and ethyl acetate are flammable liquids. Handle with care and avoid ignition sources.
References
- Snape, T. J., et al. (2001). (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide. Bioorganic & Medicinal Chemistry Letters, 11(1), 29-32.
- Fisher Scientific. (2025).
- Honrel. (2025).
- Mizoroki, T., et al. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581.
- Heck, R. F. (1968). The Palladium-Catalyzed Vinylic Hydrogen Substitution Reaction with Aryl, Benzyl, and Styryl Halides. Journal of the American Chemical Society, 90(20), 5518-5526.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
- de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1051-1069). John Wiley & Sons, Inc.
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl diazonium salts. Tetrahedron, 57(35), 7449-7476.
Sources
Synthesis of Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate: A Detailed Guide to Starting Materials and Synthetic Protocols
For Immediate Release
[City, State] – [Date] – This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate, a key intermediate in the development of various pharmaceutical compounds. This guide offers a detailed exploration of the primary synthetic strategies, the rationale behind experimental choices, and step-by-step protocols for its preparation.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily due to the presence of the trifluoromethyl group, which can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The synthesis of this propanoate derivative can be approached through several strategic disconnections, with the most prominent and efficient routes being the Palladium-catalyzed Heck coupling and a two-step sequence involving a Horner-Wadsworth-Emmons olefination followed by catalytic hydrogenation. This guide will delve into the specifics of these two methodologies, providing the necessary information for their successful implementation in a laboratory setting.
Strategic Overview of Synthetic Pathways
The selection of a synthetic route is often dictated by the availability of starting materials, desired scale, and laboratory capabilities. Below is a comparative overview of the two primary pathways for the synthesis of this compound.
Strategy 1: Palladium-Catalyzed Heck Reaction
The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation, involving the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1] This one-pot reaction offers a direct and atom-economical approach to the target molecule.
Causality of Experimental Choices: The choice of a palladium catalyst, often in conjunction with a phosphine ligand, is crucial for the catalytic cycle. The base is required to neutralize the hydrogen halide generated during the reaction and to regenerate the active palladium(0) catalyst. The solvent is selected to ensure the solubility of all reactants and to facilitate the reaction at an appropriate temperature.
Strategy 2: Horner-Wadsworth-Emmons Olefination and Subsequent Hydrogenation
This two-step approach first constructs the carbon-carbon double bond of an acrylate intermediate, which is then reduced to the desired saturated propanoate. The Horner-Wadsworth-Emmons (HWE) reaction provides excellent E-selectivity for the formation of the α,β-unsaturated ester.[2]
Causality of Experimental Choices: The HWE reaction utilizes a stabilized phosphonate ylide, which is more reactive than the corresponding Wittig reagent, often leading to higher yields and easier purification as the phosphate byproduct is water-soluble.[3] The subsequent catalytic hydrogenation is a well-established and highly efficient method for the selective reduction of a carbon-carbon double bond in the presence of an ester functionality.
Starting Materials
A critical aspect of any synthetic campaign is the careful selection and characterization of the starting materials. The table below summarizes the key reactants for both synthetic strategies.
| Starting Material | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Supplier Information |
| Strategy 1: Heck Reaction | ||||
| 1-Bromo-2-(trifluoromethyl)benzene | C₇H₄BrF₃ | 225.01 | Commercially available from major chemical suppliers. | |
| Ethyl acrylate | C₅H₈O₂ | 100.12 | Commercially available, often stabilized with hydroquinone or its monomethyl ether to prevent polymerization.[4] | |
| Strategy 2: HWE & Hydrogenation | ||||
| 2-(Trifluoromethyl)benzaldehyde | C₈H₅F₃O | 174.12 | Commercially available from various chemical vendors. | |
| Triethyl phosphonoacetate | C₈H₁₇O₅P | 224.18 | A common reagent in organic synthesis, readily available from chemical suppliers. |
Experimental Protocols
The following protocols are provided as a detailed guide for the synthesis of this compound.
Protocol 1: Palladium-Catalyzed Heck Reaction
This protocol is adapted from a general procedure for the Mizoroki-Heck reaction of aryl halides with acrylates.[5]
Reaction Scheme:
A schematic of the Heck reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 1-Bromo-2-(trifluoromethyl)benzene | 225.01 | 0.5 mmol | 1.0 |
| Ethyl acrylate | 100.12 | 0.5 mmol | 1.0 |
| Palladium Catalyst (e.g., [SIPr·H][Pd(η³-2-Me-allyl)Cl₂]) | - | 1.4 mol% | 0.014 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.0 mmol | 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 1 mL | - |
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the palladium catalyst (1.4 mol%) and potassium carbonate (2.0 equiv.).
-
Add N,N-dimethylformamide (DMF, 1 mL).
-
Add 1-bromo-2-(trifluoromethyl)benzene (1.0 equiv.) followed by ethyl acrylate (1.0 equiv.).
-
Seal the vial with a screw cap and stir the reaction mixture at 100 °C for 20 hours.
-
After cooling to room temperature, add distilled water (2 mL) to the reaction mixture.
-
Extract the product with diethyl ether (3 x 3 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Horner-Wadsworth-Emmons Olefination and Catalytic Hydrogenation
This two-step protocol first synthesizes the acrylate intermediate, which is then reduced.
Step 2a: Horner-Wadsworth-Emmons Reaction
This procedure is adapted from a general method for the synthesis of ethyl cinnamates under microwave irradiation.[6]
Reaction Scheme:
Sources
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. sarponggroup.com [sarponggroup.com]
- 4. chemicals.basf.com [chemicals.basf.com]
- 5. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 6. Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following handling and storage protocols for Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate are synthesized from data on structurally analogous compounds due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule. All personnel must conduct a thorough, independent risk assessment before commencing any work and adhere to all institutional and local safety regulations.
Introduction: Understanding the Compound
This compound is a specialized organic compound with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a trifluoromethyl group on the phenyl ring and an ethyl ester moiety, suggests its utility as a building block in the synthesis of more complex molecules. The trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The ester group provides a reactive handle for further chemical modifications.
These application notes provide a detailed guide to the safe handling and optimal storage of this compound, ensuring its integrity for research and development activities.
Compound Profile and Properties
Due to the lack of specific data for this compound, the following table summarizes the known properties of a closely related compound, Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate (CAS: 89424-17-9) , and general properties of similar esters. These values should be used as a preliminary guide and with caution.
| Property | Value (for Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate) | Reference |
| Molecular Formula | C₁₂H₁₁F₃O₃ | [1] |
| Molecular Weight | 260.21 g/mol | [1] |
| Boiling Point | 237 - 238 °C | [1] |
| Density | 1.258 g/mL at 25 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
Safety and Handling Protocols
The primary safety concerns when handling fluorinated organic compounds and esters revolve around potential irritation, unknown toxicity, and reactivity with incompatible materials. The following protocols are designed to mitigate these risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense. The following should be considered mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are essential. It is crucial to check the glove manufacturer's compatibility chart for the specific solvent being used. Gloves should be inspected before use and disposed of immediately if contaminated.
-
Body Protection: A standard laboratory coat is required. For larger quantities or procedures with a high splash risk, a chemically resistant apron is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. If engineering controls are insufficient to maintain exposure below acceptable limits, a properly fitted respirator with an appropriate organic vapor cartridge should be used.
Engineering Controls
-
Ventilation: All handling of this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.
Handling Procedures
The following step-by-step protocol outlines the safe handling of the compound from receipt to use:
-
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE before opening the package in a well-ventilated area.
-
Verify that the container is clearly labeled and the information matches the order.
-
-
Aliquoting and Weighing:
-
If possible, perform these operations in a fume hood.
-
Use a clean, dry spatula and weighing vessel.
-
Avoid generating dust or aerosols.
-
Close the primary container tightly immediately after use.
-
-
Dissolving and Reactions:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Be aware of potential exothermic reactions when mixing with other reagents.
-
Esters can undergo hydrolysis in the presence of strong acids or bases, so reaction conditions should be carefully controlled.[2]
-
Spill and Emergency Procedures
-
Minor Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a major spill without proper training and equipment.
-
Storage and Stability
Proper storage is critical to maintain the purity and stability of this compound.
Storage Conditions
Based on data for the analogous compound, Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate, the recommended storage temperature is 2-8°C [1].
-
Container: Store in the original, tightly sealed container to prevent contamination and exposure to moisture.
-
Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[3]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[4] Direct sunlight and heat sources should also be avoided.[4]
Stability Considerations
-
Hydrolysis: As an ester, this compound is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions.[2] This can lead to the formation of 3-(2-(trifluoromethyl)phenyl)propanoic acid and ethanol.
-
Trifluoromethyl Group Stability: The trifluoromethyl group is generally very stable to chemical and thermal degradation.[5]
Experimental Workflows and Diagrams
General Handling Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for this compound.
Decision Logic for Spill Response
This diagram provides a logical flow for responding to a spill.
Caption: Decision tree for responding to a chemical spill.
Conclusion
References
-
The Good Scents Company. (n.d.). ethyl 3-(2-furyl) propanoate, 10031-90-0. Retrieved from [Link]
-
Synerzine. (2018). Safety Data Sheet: Ethyl-3-phenyl propionate. Retrieved from [Link]
-
Chemsrc. (n.d.). Ethyl 3-phenylpropanoate | CAS#:2021-28-5. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate. Retrieved from [Link]
-
University of Waterloo. (2020). Synthesis and Reactivity of Aryl(trifluoromethyl)diazomethane Compounds. UWSpace. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. PubMed Central. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Properties of Esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Retrieved from [Link]
-
American Chemical Society. (n.d.). Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2021). Esterification of propanoic acid in the presence of a homogeneous catalyst. Retrieved from [Link]
-
ResearchGate. (2022). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl Propionate. PubChem. Retrieved from [Link]
-
Patsnap. (2023). Ethyl Propanoate: Mechanism in Esterification Process Optimization. Eureka. Retrieved from [Link]
Sources
Application Notes & Protocols: A Pharmacological Investigation of Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate Derivatives
Abstract
The strategic incorporation of the trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This functional group's unique electronic and steric characteristics can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] The ethyl 3-(2-(trifluoromethyl)phenyl)propanoate scaffold serves as a valuable starting point for the development of novel therapeutics, having been identified as a key intermediate in the synthesis of anti-inflammatory and central nervous system agents.[5] This guide provides a comprehensive framework for the synthesis, purification, and pharmacological evaluation of a library of derivatives based on this core structure. We present detailed, field-proven protocols for researchers in drug discovery, enabling a systematic investigation from initial synthesis to in vitro and in vivo characterization. The methodologies are designed to be self-validating, emphasizing the causality behind experimental choices to empower researchers to not only execute but also adapt these protocols for their specific research goals.
Part I: Synthesis, Purification, and Characterization
The foundational step in exploring the pharmacological potential of a chemical scaffold is the creation and validation of a diverse library of derivatives. This allows for the systematic evaluation of Structure-Activity Relationships (SAR), linking specific chemical modifications to changes in biological activity. The following workflow outlines the essential protocols for generating high-purity compounds suitable for biological screening.
Caption: Workflow for Synthesis and Quality Control.
Protocol 1: General Synthesis of Novel Derivatives
Causality: The objective is to modify the core this compound structure to explore new chemical space. Condensation and cyclization reactions are particularly effective as they can introduce a wide range of heterocyclic motifs, which are prevalent in approved drugs.[5] This protocol describes a generalized Claisen-Schmidt condensation to form a chalcone-like intermediate, followed by cyclization with a binucleophile (e.g., hydrazine, thiourea) to generate a pyrazole or pyrimidine derivative.
Methodology:
-
Intermediate Formation:
-
In a round-bottom flask under an inert atmosphere (N2), dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Add a selected aromatic aldehyde (1.1 eq) and a catalytic amount of a base such as sodium hydroxide or potassium carbonate.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the mixture with dilute HCl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude intermediate.
-
-
Cyclization:
-
Dissolve the crude intermediate from the previous step in glacial acetic acid.
-
Add the chosen binucleophile (e.g., hydrazine hydrate for pyrazole formation) (1.2 eq).
-
Reflux the mixture for 8-12 hours, again monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry to obtain the crude final derivative.
-
Protocol 2: Purification by Reversed-Phase HPLC
Causality: High-performance liquid chromatography (HPLC) is the gold standard for purifying small molecules for pharmacological testing, as even minor impurities can confound biological data.[6][7] Reversed-phase HPLC separates compounds based on their hydrophobicity, making it highly effective for the organic molecules synthesized in Protocol 1. The goal is to achieve >95% purity.
Methodology:
-
Method Development (Analytical Scale):
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Using an analytical C18 column, screen different mobile phase gradients. A common starting point is a linear gradient of 5% to 95% Acetonitrile (with 0.1% Trifluoroacetic Acid or Formic Acid) in Water (with 0.1% acid) over 20 minutes.
-
The acid is added to improve peak shape by protonating silanol groups on the stationary phase and the analyte.
-
Optimize the gradient to achieve baseline separation of the target compound from major impurities.[8]
-
-
Preparative Scale-Up:
-
Switch to a preparative C18 column with the same stationary phase chemistry.
-
Adjust the flow rate and injection volume geometrically based on the column dimensions to maintain separation.[8]
-
Inject the dissolved crude product and collect fractions corresponding to the target peak, guided by the UV detector signal.
-
-
Post-Purification:
-
Combine the pure fractions and remove the organic solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the final compound as a pure, dry powder.
-
Protocol 3: Identity and Purity Confirmation by LC-MS
Causality: Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool in drug discovery for unequivocally confirming both the identity (by molecular weight) and purity (by UV peak area) of a synthesized compound before it enters biological screening.[9][10][11]
Methodology:
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the purified compound in a suitable solvent like methanol.
-
LC-MS Analysis:
-
Inject the sample onto an analytical LC-MS system equipped with a C18 column and a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Run a fast separation gradient (e.g., 5-95% Acetonitrile/Water in 5 minutes).
-
Monitor the eluent by both UV (e.g., at 254 nm) and mass spectrometry (in both positive and negative ion modes).
-
-
Data Validation:
-
Confirm that the chromatogram shows a single major peak, with the area of this peak representing >95% of the total peak area.
-
Verify that the mass spectrum of the major peak corresponds to the expected molecular weight of the synthesized derivative.[12]
-
Part II: In Vitro Pharmacological Profiling
In vitro assays are the first tier in the biological evaluation of new chemical entities. They provide critical, early-stage data on a compound's biological activity, potency, and potential toxicity in a controlled, high-throughput environment, thereby guiding which candidates should advance to more complex studies.[13][14]
Protocol 4: Cell Viability and Cytotoxicity Assessment (XTT Assay)
Causality: It is crucial to determine if a compound's observed biological effect is specific or merely a result of general cytotoxicity. The XTT assay measures the metabolic activity of viable cells, providing a quantitative measure of cell health.[15] Unlike the MTT assay, the XTT formazan product is water-soluble, eliminating a solubilization step and reducing potential artifacts.[16][17]
Methodology:
-
Cell Seeding: Seed cells (e.g., HEK293 for general toxicity or a disease-relevant cell line) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells, ensuring each concentration is tested in triplicate. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a duration relevant to the intended therapeutic application (e.g., 24, 48, or 72 hours).
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add the mixture to each well and incubate for 2-4 hours, allowing metabolically active cells to convert the XTT tetrazolium salt to a colored formazan product.
-
Data Acquisition: Measure the absorbance of the wells using a spectrophotometric plate reader at the appropriate wavelength (typically 450-500 nm).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the CC50 (concentration causing 50% cytotoxicity).
| Compound ID | Cell Line | Incubation Time (h) | CC50 (µM) |
| Derivative-001 | HEK293 | 48 | >100 |
| Derivative-002 | HeLa | 48 | 25.4 |
| Positive Control | Doxorubicin | 48 | 0.8 |
Table 1: Example Data Summary for Cytotoxicity Screening.
Protocol 5: Screening for Anti-inflammatory Activity
Causality: Given the potential of the parent scaffold in developing anti-inflammatory agents, a relevant cell-based assay is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[5] LPS induces an inflammatory response in RAW 264.7 macrophage cells, leading to the production of pro-inflammatory mediators like NO.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with non-toxic concentrations of the test compounds (determined from Protocol 4) for 1 hour. Include a known inhibitor (e.g., L-NAME) as a positive control.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.
-
NO Measurement (Griess Assay):
-
Collect the cell culture supernatant from each well.
-
Add Griess Reagent to the supernatant. This reagent reacts with nitrite (a stable breakdown product of NO) to produce a magenta-colored azo compound.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production for each compound relative to the LPS-stimulated control. Determine the IC50 value.
Protocol 6: Elucidating Mechanism of Action via GPCR Signaling
Causality: G protein-coupled receptors (GPCRs) are one of the largest and most important families of drug targets.[18][19] Determining if a compound acts on a GPCR pathway is a key step in mechanism-of-action studies. Ligand binding to a GPCR initiates a signaling cascade, often involving second messengers like cAMP.[20][21] This protocol outlines a general method to screen for GPCR modulation.
Caption: A generic Gs-coupled GPCR signaling pathway.
Methodology (cAMP Assay):
-
Cell Line Selection: Use a cell line stably expressing the GPCR of interest (e.g., CHO-β2AR for the beta-2 adrenergic receptor).
-
Cell Plating and Treatment: Plate the cells in a 96-well plate. Treat with test compounds in the presence of a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).
-
Agonist/Antagonist Mode:
-
Agonist Screening: Directly measure cAMP levels after compound addition.
-
Antagonist Screening: Add the test compound first, then stimulate the cells with a known agonist for the target GPCR.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive ELISA or a homogenous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: Plot the cAMP concentration (or HTRF ratio) against the compound concentration to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists).
Part III: In Vivo Pharmacological Validation
In vivo models are essential for evaluating a drug candidate's efficacy and safety in the context of a whole organism. They provide insights that cannot be obtained from in vitro systems alone.[22][23]
Protocol 7: Carrageenan-Induced Paw Edema in Rodents
Causality: This is a classic, reproducible, and widely accepted model for assessing the acute anti-inflammatory activity of novel compounds.[24] The injection of carrageenan, a phlogistic agent, into the paw of a rat or mouse induces a biphasic inflammatory response characterized by edema (swelling), providing a clear endpoint to measure the efficacy of an anti-inflammatory agent.[25]
Methodology:
-
Animal Acclimation: Use male Wistar rats or Swiss albino mice.[25] Acclimate the animals for at least one week under standard laboratory conditions.
-
Grouping and Dosing:
-
Randomly divide animals into groups (n=6-8 per group).
-
Group I (Control): Administer the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.
-
Group II (Positive Control): Administer a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
Group III-V (Test Groups): Administer the test compounds at various doses (e.g., 10, 30, 100 mg/kg).
-
-
Edema Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume:
-
Measure the paw volume of each animal immediately before the carrageenan injection (0 h) using a plethysmometer.
-
Measure the paw volume again at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100
-
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significant differences.
-
| Treatment Group | Dose (mg/kg) | Edema Volume at 3h (mL) | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.38 ± 0.04 | 55.3 |
| Derivative-001 | 30 | 0.51 ± 0.05 | 40.0 |
| Derivative-001 | 100 | 0.42 ± 0.03* | 50.6 |
*Table 2: Example Data Summary for the Carrageenan-Induced Paw Edema Model. Data are mean ± SEM. p < 0.05 vs. Vehicle Control.
References
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
- Scaling Small Molecule Purific
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed.
- CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific.
- Signaling through G protein coupled receptors. PubMed Central.
- Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management.
- Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects.
- LC/MS Applic
- In Vitro Pharmacology - Drug Discovery & Development. QIMA Life Sciences.
- Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)
- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine deriv
- Cell Viability Assays. NCBI Bookshelf.
- G protein-coupled receptor. Wikipedia.
- In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.
- Reverse-phase HPLC analysis and purific
- Reverse-phase HPLC Analysis and Purification of Small Molecules.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- Synthesis of ethyl-2-fluoro-3-oxo-3-phenylpropanoate with Selectfluor.
- Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Journal of Applied Bioanalysis.
- Introduction to XTT assays for cell-viability assessment. Abcam.
- In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team.
- Cell Viability/Growth Assays and Reagents. R&D Systems.
- GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie.
- Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube.
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflamm
- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.
- Full article: Deployment of In Silico and In Vitro Safety Assays in Early-Stage Drug Discovery. Taylor & Francis Online.
- Small Molecule HPLC. Sigma-Aldrich.
- A Comparative Guide: MTT vs. XTT Assays for Cell Viability. Benchchem.
- Peer Reviewed: Systematic LC/MS Metabolite Identification in Drug Discovery. Analytical Chemistry.
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- G-Protein-Coupled Receptors Signaling to MAPK/Erk. cellsignal.com.
- G Protein-Coupled Receptors: A Century of Research and Discovery. ahajournals.org.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate [myskinrecipes.com]
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- 25. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate
Welcome to the technical support resource for the synthesis of Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
The synthesis of this molecule, a key intermediate in various pharmaceutical and agrochemical development programs, most commonly involves a Palladium-catalyzed Heck reaction.[1][2] This guide will focus on the impurities and side reactions prevalent in this synthetic route, typically reacting 2-halobenzotrifluoride with ethyl acrylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've completed my synthesis, but my purity is lower than expected. What are the most common impurities I should be looking for?
A1: Low purity in the synthesis of this compound via the Heck reaction is a frequent issue. The impurities can be broadly categorized into four groups: starting materials, process-related byproducts, degradation products, and catalyst residues.
A systematic approach to identifying these is crucial. We recommend an initial purity assessment by High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or Gas Chromatography-Mass Spectrometry (GC-MS) to profile the crude product.[3][4]
Here is a summary of the most common culprits:
| Impurity Category | Specific Impurity | Likely Origin | Recommended Primary Analytical Technique |
| Unreacted Starting Materials | 2-Iodo/Bromo-benzotrifluoride | Incomplete reaction, improper stoichiometry | GC-MS |
| Ethyl acrylate | Incomplete reaction, excess reagent | GC-MS, ¹H NMR | |
| Process-Related Byproducts | 2,2'-Bis(trifluoromethyl)biphenyl | Homocoupling of the aryl halide starting material | GC-MS, LC-MS |
| Diethyl 3,3'-(2-(trifluoromethyl)phenylene)dipropanoate | Double addition or related side reactions | LC-MS | |
| Isomeric side products | Alkene isomerization side reactions in the Heck pathway[5] | HPLC, GC-MS | |
| Degradation Products | 3-(2-(Trifluoromethyl)phenyl)propanoic acid | Hydrolysis of the ethyl ester | HPLC, ¹H NMR |
| Catalyst Residues | Residual Palladium | Incomplete removal of the Heck catalyst | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
Q2: My analysis shows significant amounts of unreacted 2-iodobenzotrifluoride and ethyl acrylate. How can I drive the reaction to completion and remove these starting materials?
A2: The presence of residual starting materials is typically an indicator of suboptimal reaction kinetics or equilibrium limitations.
Causality: The Heck reaction is a catalytic cycle, and its efficiency depends on several factors.[2] Incomplete conversion can be due to:
-
Catalyst Deactivation: The Pd(0) active catalyst can be sensitive to oxidation or can precipitate as palladium black, reducing its activity.
-
Insufficient Temperature/Time: The reaction may not have reached the necessary activation energy or been allowed to run long enough for full conversion.
-
Stoichiometry: While ethyl acrylate is often used in slight excess, an incorrect ratio can lead to incomplete consumption of the limiting reagent.
Troubleshooting & Optimization:
-
Review Catalyst System: Ensure the palladium source and any supporting ligands are of good quality. The choice of ligand can significantly impact catalyst stability and turnover.[5]
-
Optimize Reaction Conditions: Consider a systematic Design of Experiments (DoE) approach. Incrementally increase the reaction temperature (e.g., in 5-10 °C steps) or extend the reaction time. Monitor the reaction progress by taking aliquots for GC or TLC analysis.
-
Ensure Proper Mixing: In heterogeneous reaction mixtures, efficient stirring is critical to ensure mass transfer between phases.
Purification Protocol: Removing Unreacted Starting Materials
If optimizing the reaction is not feasible, post-reaction purification is necessary.
-
For Ethyl Acrylate: This is a volatile compound and can typically be removed under reduced pressure using a rotary evaporator.
-
For 2-Iodo/Bromo-benzotrifluoride: This is less volatile. A standard silica gel column chromatography is effective. The polarity difference between the non-polar aryl halide and the more polar ester product allows for good separation.
Workflow: Impurity Identification & Remediation
Caption: General workflow for impurity analysis and remediation.
Q3: I have an impurity with a mass corresponding to 2,2'-bis(trifluoromethyl)biphenyl. What is this and how do I prevent it?
A3: This impurity is a classic byproduct of the Heck reaction, resulting from the homocoupling of your aryl halide starting material.
Mechanistic Insight: The Heck catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst to form an Ar-Pd(II)-X complex.[2] Under certain conditions, two of these intermediates can undergo a side reaction, leading to the formation of an Ar-Ar bond (homocoupling) and regenerating the Pd(0) catalyst.
Caption: Simplified Heck reaction cycle vs. homocoupling side reaction.
Prevention Strategies:
-
Lower Catalyst Loading: High concentrations of the palladium catalyst can favor the bimolecular homocoupling pathway. Using the minimum effective catalyst loading can suppress this side reaction.
-
Control Temperature: Homocoupling is often more prevalent at higher temperatures. Running the reaction at the lowest temperature that still affords a reasonable reaction rate can be beneficial.
-
Choice of Base and Solvent: The reaction medium can influence the relative rates of the desired reaction and side reactions. Sometimes, screening different bases (e.g., organic vs. inorganic) or solvents can identify conditions that minimize homocoupling.
-
Additives: In some cases, additives like silver salts can act as halide scavengers and alter the reaction pathway, though this adds complexity and cost.[5]
Q4: My NMR spectrum shows a singlet in the 10-12 ppm range, and my LC-MS shows a mass corresponding to the carboxylic acid. How did my ester hydrolyze?
A4: The presence of 3-(2-(trifluoromethyl)phenyl)propanoic acid is a common impurity resulting from the hydrolysis of the ethyl ester group.[6]
Causality: Ester hydrolysis can occur under both acidic and basic conditions, both of which can be present during a Heck reaction or, more commonly, during the aqueous workup.[7]
-
Acid-Catalyzed Hydrolysis: If the workup involves an acidic wash (e.g., with dilute HCl) to neutralize a basic reaction mixture, prolonged exposure or elevated temperatures can catalyze the reversible hydrolysis of the ester.[8]
-
Base-Mediated Hydrolysis (Saponification): This is often the more significant contributor. The bases used in the Heck reaction (e.g., triethylamine, potassium carbonate) can promote the irreversible hydrolysis of the ester, especially if water is present in the reaction mixture and the reaction is run at high temperatures for extended periods.
Prevention & Remediation:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried to minimize the amount of water available for hydrolysis during the reaction.
-
Careful Workup: When performing the workup, use cooled solutions and minimize the time the product is in contact with acidic or basic aqueous layers. Neutralize the reaction mixture carefully.
-
Purification Protocol (Liquid-Liquid Extraction): The carboxylic acid impurity is easily removed.
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a mild basic solution, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer.
-
Repeat the wash 2-3 times.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the purified ester.
-
Q5: My product is for a pharmaceutical application, and I need to control residual palladium levels. How can I remove the catalyst effectively?
A5: Residual palladium is a major concern in pharmaceutical synthesis due to its potential toxicity. Regulatory bodies like the ICH have strict limits on its presence in final active pharmaceutical ingredients (APIs).
Detection: The definitive method for quantifying trace metals is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES). These techniques offer the low detection limits required for regulatory compliance.
Removal Strategies:
-
Crystallization: If your product is a solid, crystallization is often the most effective method for purification, as the palladium species are typically excluded from the crystal lattice.
-
Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can effectively adsorb palladium residues. A subsequent filtration through Celite® is required.
-
Palladium Scavengers: These are materials with a high affinity for palladium. They are commercially available and come in various forms, such as functionalized silica gels or resins.[9]
Experimental Protocol: Palladium Scavenging
-
Dissolve the crude product in a suitable organic solvent (e.g., toluene, ethyl acetate).
-
Add the recommended amount of a palladium scavenger (e.g., a thiol-functionalized silica, typically 5-10 wt% relative to the crude product).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours (2-24 h, as per manufacturer's recommendation).
-
Filter off the scavenger through a pad of Celite®.
-
Rinse the filter cake with a small amount of fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Submit a sample of the purified product for ICP-MS analysis to confirm palladium levels are within the acceptable range.
Q6: I'm concerned about the stability of the trifluoromethyl (CF₃) group under my reaction conditions. Can it degrade?
A6: This is an excellent and important question. While the trifluoromethyl group is known for its high metabolic and chemical stability due to the strength of the C-F bond, it is not completely inert.[10][11]
Causality & Stability Context: The stability of the CF₃ group is highly dependent on its electronic environment and the reaction conditions.[10] The strong electron-withdrawing nature of the three fluorine atoms can make the attached carbon atom susceptible to certain reactions.
-
Strongly Basic/Nucleophilic Conditions: While the bases typically used in Heck reactions (e.g., K₂CO₃, Et₃N) are generally not strong enough to cause issues, very strong bases (e.g., organolithiums, sodium amide) or potent nucleophiles at high temperatures could potentially lead to defluorination or hydrolysis pathways.
-
General Stability in Heck Reactions: Under standard palladium-catalyzed Heck conditions, the trifluoromethyl group on the aromatic ring is considered robust and is not expected to degrade. The C(sp²)-CF₃ bond is very stable. The introduction of the trifluoromethyl group can enhance the stability of molecules.[12]
Troubleshooting: If you suspect CF₃ group degradation (which would be highly unusual in this specific synthesis), the primary analytical tool would be ¹⁹F NMR spectroscopy . This technique is extremely sensitive to the environment of fluorine atoms and would clearly show the appearance of new fluorine-containing species (e.g., -CHF₂ or fluoride ions). LC-MS would also detect product masses inconsistent with the intact CF₃ group. For this synthesis, however, degradation of the CF₃ group is a low-probability event, and troubleshooting should first focus on the more common impurities discussed above.
References
- US Patent US20060205056A1: Enzymatic method of making ethyl 3-hydroxy-3-phenylpropion
- Patent CN104311497A: Preparation method for ethyl 3-(pyridin-2-ylamino)
-
Technical Disclosure Commons: Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [Link]
-
MySkinRecipes Commercial Listing: Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate. [Link]
-
ResearchGate: Palladium-catalysed Heck reaction of ethyl acrylate 9 and iodobenzene. [Link]
-
Chemguide: Hydrolysing Esters. [Link]
-
Organic Chemistry Portal: Heck Reaction. [Link]
-
ACS Publications: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]
-
PubMed: Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
Chemistry LibreTexts: Hydrolysis of Esters. [Link]
-
Chemistry LibreTexts: Heck Reaction. [Link]
-
PrepChem: Synthesis of ethyl 2-fluoro-3-amino-3-phenyl-2-propenoate. [Link]
-
ResearchGate: Synthesis of ethyl-2-fluoro-3-oxo-3-phenylpropanoate with Selectfluor. [Link]
-
RSC Publishing: Recent advances in the diverse transformations of trifluoromethyl alkenes. [Link]
-
University of Calgary: Hydrolysis of Esters. [Link]
-
Wikipedia: Trifluoromethylation. [Link]
-
Research and Reviews: Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques. [Link]
-
MDPI: Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]
-
Eurofins: ANALYTICAL METHOD SUMMARIES. [Link]
-
TSI Journals: Synthesis and spectral characterization of potential impurities of tiaprofenic acid. [Link]
-
ResearchGate: How to purify esterification product? [Link]
-
Save My Exams: Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. [Link]
-
MDPI: Heck Reaction—State of the Art. [Link]
-
ChemSynthesis: ethyl 3-phenylpropanoate. [Link]
-
Agilent: Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. [Link]
-
ResearchGate: (PDF) Heck Reaction—State of the Art. [Link]
-
ResearchGate: Reaction of iodobenzene with ethyl acrylate using different palladium catalysts. [Link]
-
ACS Publications: Highly Chemically Stable MOFs with Trifluoromethyl Groups: Effect of Position of Trifluoromethyl Groups on Chemical Stability. [Link]
-
YouTube: Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. [Link]
-
Sathee Jee: Chemistry Heck Reaction. [Link]
Sources
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- 2. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
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- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Synthesis of Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate
Welcome to the technical support center for the synthesis and optimization of Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.
Reaction Overview: The Mizoroki-Heck Approach
The most prevalent and robust method for synthesizing this compound is the Palladium-catalyzed Mizoroki-Heck reaction. This reaction involves the cross-coupling of an aryl halide, specifically 2-bromobenzotrifluoride or 2-iodobenzotrifluoride, with ethyl acrylate.
The aryl halide's trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which generally enhances the reactivity of the aryl halide in the crucial oxidative addition step of the catalytic cycle.[1] However, the steric hindrance from the ortho-substituted -CF3 group and the potential for side reactions necessitate careful optimization of the reaction parameters.
A generalized reaction scheme is as follows:
Below is a visualization of the general experimental workflow.
Caption: General experimental workflow for synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in Mizoroki-Heck reactions are common and can often be traced back to a few key areas:
-
Catalyst Deactivation: Palladium catalysts, especially those with phosphine ligands, can decompose at the higher temperatures often required for less reactive aryl halides.[1] The electron-withdrawing nature of the -CF3 group helps, but catalyst stability is still paramount.
-
Inefficient Base: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle. If the base is too weak, insoluble, or sterically hindered, the catalytic cycle can slow or stop.
-
Poor Reagent Quality: Ensure your aryl halide is pure, the ethyl acrylate has been filtered to remove polymerization inhibitors, and the solvent is anhydrous and thoroughly degassed. Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Suboptimal Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions.[1] A systematic temperature screen is often necessary.
Q2: I'm observing significant side products in my crude NMR. What are they and how can I minimize them?
Common side products include:
-
Homocoupling of the Aryl Halide: This occurs when two molecules of the aryl halide react with each other. This is often an issue with highly reactive catalyst systems or when the olefin concentration is too low.[2]
-
Polymerization of Ethyl Acrylate: Acrylates are prone to polymerization, especially at elevated temperatures.[3][4] This can be minimized by using fresh, inhibited acrylate, maintaining strict inert conditions, and avoiding excessive temperatures.
-
Isomerization of the Product: Double bond migration can sometimes occur, although it is less common in this specific reaction. This can be influenced by reaction time and the presence of certain additives.[5]
To minimize these, ensure precise stoichiometric control, maintain a rigorously inert atmosphere, and optimize the reaction temperature and time.
Q3: Which aryl halide should I use: 2-bromobenzotrifluoride or 2-iodobenzotrifluoride?
The choice depends on a balance of reactivity and cost. 2-iodobenzotrifluoride is significantly more reactive than the bromide due to the weaker C-I bond, allowing for milder reaction conditions (lower temperature, less catalyst). However, it is also more expensive. 2-bromobenzotrifluoride is more cost-effective for large-scale synthesis but typically requires more forcing conditions (higher temperatures, more robust catalyst systems) to achieve good conversion.[1]
Troubleshooting Guide
This section provides a deeper dive into specific experimental problems and their solutions.
Problem 1: Reaction Stalls / Incomplete Conversion
Symptom: TLC or GC/MS analysis shows a significant amount of starting aryl halide remaining even after prolonged reaction times.
Causality & Troubleshooting Workflow:
Caption: Troubleshooting logic for stalled reactions.
Detailed Actions:
-
Verify Catalyst Activity: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), it must be reduced in situ. Ensure your phosphine ligand, which often acts as the reductant, is not oxidized. Consider using a dedicated Pd(0) source like Pd₂(dba)₃.
-
Evaluate the Ligand: For electron-deficient aryl halides like 2-bromobenzotrifluoride, bulky, electron-donating phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition and stabilize the catalytic species.[1] These ligands are more robust at high temperatures than simpler phosphines like PPh₃.[1]
-
Optimize the Base: An inorganic base like K₂CO₃ is common, but if solubility is an issue in your chosen solvent, the reaction can be slow. Switching to a more soluble base like Cs₂CO₃ or using an organic base like triethylamine (NEt₃) or DBU can significantly improve performance.
-
Solvent Choice: Polar aprotic solvents such as DMF, DMAc, or NMP are generally effective at solvating the catalyst and reagents.[6] Ensure the solvent is rigorously dried and degassed via sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes before use.[2]
Problem 2: Product Purification Challenges
Symptom: Difficulty in separating the desired product from starting materials or side products via column chromatography.
Causality & Solutions:
-
Co-elution with Starting Material: The product ester is often only slightly more polar than the starting aryl halide.
-
Solution: Use a shallow gradient during column chromatography (e.g., starting with 100% hexanes and very slowly increasing the ethyl acetate concentration). Hexanes/EtOAc or Hexanes/DCM are good starting points for solvent systems.[7]
-
-
Ester Hydrolysis on Silica Gel: The ethyl ester can be susceptible to hydrolysis on acidic silica gel, leading to the formation of the corresponding carboxylic acid, which will streak on the column.[8][9]
-
Solution: Neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1% v/v) in your eluent before packing the column. Alternatively, use a less acidic stationary phase like alumina.
-
-
Residual Palladium: The final product may be contaminated with palladium, which can be difficult to remove.
-
Solution: After the initial aqueous workup, wash the organic layer with an aqueous solution of a sulfur-based scavenger like sodium thiomethoxide or L-cysteine to complex with the residual palladium. Passing the crude product through a pad of Celite® can also help remove precipitated palladium black.
-
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Condition A (for 2-Iodobenzotrifluoride) | Condition B (for 2-Bromobenzotrifluoride) | Rationale & Key Considerations |
| Aryl Halide | 1.0 eq | 1.0 eq | The limiting reagent. |
| Ethyl Acrylate | 1.2 - 1.5 eq | 1.5 - 2.0 eq | A slight excess is used to ensure full conversion of the aryl halide. Higher excess for less reactive bromide. |
| Pd Source | Pd(OAc)₂ (1-2 mol%) | Pd₂(dba)₃ (2-3 mol%) or a Palladacycle (1-2 mol%) | Pd(II) sources are often sufficient for the more reactive iodide. A robust Pd(0) source or stable palladacycle is better for the bromide.[10] |
| Ligand | PPh₃ (2-4 mol%) or P(o-tol)₃ (2-4 mol%) | P(t-Bu)₃ (4-6 mol%) or XPhos (4-6 mol%) | Less demanding ligands for the iodide. Bulky, electron-rich ligands are crucial for activating the C-Br bond.[1] |
| Base | K₂CO₃ (2.0 eq) or NEt₃ (2.5 eq) | Cs₂CO₃ (2.0 eq) | A stronger, more soluble base is often needed to facilitate the slower catalysis with the bromide. |
| Solvent | DMF or Acetonitrile | DMAc or Toluene | Higher boiling point solvents may be needed for the bromide to reach optimal reaction temperature.[6] |
| Temperature | 80 - 100 °C | 110 - 130 °C | Higher temperatures are required to overcome the higher activation energy of C-Br bond cleavage.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) | Crucial to prevent oxidation and deactivation of the Pd(0) catalyst. |
Experimental Protocols
Protocol 1: General Procedure for Mizoroki-Heck Reaction
Safety Note: Handle all reagents and solvents in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic.
-
Glassware Preparation: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is dried in an oven at 120 °C overnight and allowed to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Reagent Addition: To the flask, add the Palladium source, the phosphine ligand, and the base under a positive pressure of inert gas.
-
Solvent and Substrate Addition: Add the anhydrous, degassed solvent via cannula or syringe. Begin stirring. Add the aryl halide followed by the ethyl acrylate via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (see Table 1) using an oil bath.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or GC/MS. The reaction is complete when the starting aryl halide is no longer observed.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of Celite® to remove the base and precipitated palladium.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Purification by Crystallization (If Applicable)
If the crude product is obtained as a semi-solid or if impurities are minimal, crystallization can be an effective purification method.
-
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, heptane, isopropanol, ethanol) to find a system where the product is soluble when hot but sparingly soluble when cold.[7]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot crystallization solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in a refrigerator or ice bath to induce crystallization.[7]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under high vacuum.
References
-
Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Ghorai, S., & Bhattacharjya, G. (2019). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 15, 2368–2376. [Link]
-
Li, J., et al. (2018). Palladium-catalyzed coupling reaction of 2-iodobiphenyls with alkenyl bromides for the construction of 9-(diorganomethylidene)fluorenes. Organic & Biomolecular Chemistry, 16(30), 5469-5473. [Link]
-
Ghorai, S., & Bhattacharjya, G. (2019). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. National Institutes of Health. [Link]
-
MySkinRecipes. (n.d.). Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate. [Link]
-
Li, A. Y. (n.d.). Trifluoromethylation. Audrey Yun Li. [Link]
-
Andreassen, H., et al. (1995). Cross-reactions of Multifunctional Methacrylates and Acrylates. PubMed. [Link]
-
Zhang, X., et al. (2023). Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. National Institutes of Health. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]
-
Reddit. (2024). Please help me understand basic chemistry (acrylate allergy). [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl-2-fluoro-3-oxo-3-phenylpropanoate with Selectfluor. [Link]
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)
-
National Institutes of Health. (n.d.). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. [Link]
-
Chemguide. (n.d.). Hydrolysing esters. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Heck Reaction [organic-chemistry.org]
Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate stability issues
Answering the user's request.## Technical Support Center: Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate
Welcome to the technical support guide for this compound (ETP). This document is designed for researchers, chemists, and drug development professionals to proactively address and troubleshoot potential stability issues with this critical intermediate. Our goal is to provide not just protocols, but a foundational understanding of the molecule's behavior, enabling you to ensure the integrity of your experiments and synthesis campaigns.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common inquiries regarding the handling and stability of ETP.
Q1: What are the optimal storage conditions for this compound?
A: For maximum stability, ETP should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), at 2-8°C.[1][2] It is crucial to protect the compound from moisture, strong acids, strong bases, and oxidizing agents. Storing in a cool, dry, and well-ventilated place is essential to prevent degradation.[3][4]
Q2: I've noticed a change in the appearance of my ETP sample (e.g., color change, cloudiness) over time. What could be the cause?
A: A visual change often indicates chemical degradation. The most probable cause is hydrolysis of the ester functional group, which can be initiated by exposure to ambient moisture. This process yields 3-(2-(trifluoromethyl)phenyl)propanoic acid and ethanol. The resulting carboxylic acid may have different solubility, potentially causing cloudiness or precipitation.
Q3: My recent batch of ETP shows a new peak in its HPLC chromatogram that wasn't there previously. What is this impurity?
A: The most common degradation product is the hydrolysis byproduct, 3-(2-(trifluoromethyl)phenyl)propanoic acid.[5] This new peak will typically have a shorter retention time on a reversed-phase HPLC column due to its increased polarity compared to the parent ester. To confirm its identity, you can perform a co-injection with a synthesized standard of the suspected acid or use LC-MS to determine the mass of the impurity.
Q4: Can I use common solvents like methanol or ethanol to prepare stock solutions of ETP for long-term storage?
A: While ETP is soluble in alcohols, storing it in these solvents for extended periods is not recommended. Alcohols can participate in a process called transesterification, especially in the presence of acidic or basic catalysts, which would result in the formation of a different ester (e.g., mthis compound if stored in methanol). For long-term storage in solution, aprotic solvents like acetonitrile or anhydrous THF are preferable.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability-related issues encountered during experimentation.
Issue 1: Inconsistent Assay Results and Decreasing Purity
-
Observation: You observe a progressive decrease in the purity of your ETP sample over several analyses, accompanied by the growth of one or more impurity peaks.
-
Underlying Cause: This is a classic sign of degradation. The primary pathway is hydrolysis, but other reactions like oxidation could occur under improper storage. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the ester moiety.
-
Troubleshooting Workflow:
Caption: Workflow for a forced degradation study.
Section 4: Primary Degradation Pathway
The principal non-enzymatic degradation pathway for ETP in most laboratory and storage settings is hydrolysis.
Caption: Primary hydrolysis pathway of ETP.
References
-
MySkinRecipes. Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate. [Link]
-
The Good Scents Company. ethyl 3-(2-furyl) propanoate. [Link]
-
ChemSynthesis. ethyl 3-phenylpropanoate. [Link]
- Google Patents.
-
Chemsrc. Ethyl 3-phenylpropanoate | CAS#:2021-28-5. [Link]
-
Chemistry LibreTexts. The Hydrolysis of Esters. [Link]
- Google Patents. CN104292212A - Preparation method for ethyl 3-(pyridin-2-ylamino)
-
ResearchGate. Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. [Link]
-
Organic Syntheses. Phosphine-Catalyzed [4 + 2] Annulation. [Link]
-
Chegg. Solved Complete the hydrolysis reaction of ethyl propanoate. [Link]
Sources
Technical Support Center: A Guide to the Analytical Characterization of Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate
Welcome to the technical support center for Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address the nuanced analytical challenges you may encounter, providing not just procedural steps but also the scientific rationale behind them. Our goal is to empower you with the expertise to troubleshoot common issues and ensure the integrity of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during analysis and storage?
A1: The two primary stability concerns are the hydrolysis of the ethyl ester and the integrity of the trifluoromethyl group.
-
Ester Hydrolysis: The ester functional group is susceptible to hydrolysis back to the corresponding carboxylic acid, 3-(2-(trifluoromethyl)phenyl)propanoic acid, and ethanol. This reaction is catalyzed by both acidic and basic conditions.[1][2] Therefore, it is crucial to use neutral, aprotic solvents for sample preparation and storage. If aqueous mobile phases are used in HPLC, they should be buffered, preferably at a pH between 3 and 6, to minimize hydrolysis during the analytical run. The reaction with water alone is typically slow but can be accelerated by heat.[2]
-
Trifluoromethyl Group Integrity: The trifluoromethyl (CF3) group is generally considered to be highly stable due to the strength of the carbon-fluorine bond.[3] It is resistant to metabolic, thermal, and photochemical degradation.[4] However, under extremely harsh basic or nucleophilic conditions, degradation can occur, though this is unlikely under standard analytical conditions.[3]
Q2: What are the expected major impurities from the synthesis of this compound?
A2: The potential impurities will largely depend on the synthetic route. However, common impurities could include:
-
Starting Materials: Unreacted 3-(2-(trifluoromethyl)phenyl)propanoic acid and residual ethanol.
-
By-products of Esterification: If using a method like Fischer esterification, by-products from side reactions of the acid or alcohol could be present.
-
Related Substances: Impurities from the synthesis of the starting acid, such as isomers or over-alkylated products.
-
Degradation Products: The primary degradation product to monitor is the hydrolysis product, 3-(2-(trifluoromethyl)phenyl)propanoic acid.
Q3: How does the trifluoromethyl group affect the chromatographic behavior of the molecule?
A3: The trifluoromethyl group is highly electronegative and lipophilic, which influences the molecule's polarity and its interactions with chromatographic stationary phases. In reversed-phase HPLC (e.g., with a C18 column), the increased lipophilicity will generally lead to a longer retention time compared to its non-fluorinated analog, ethyl 3-phenylpropanoate. In gas chromatography, the volatility is suitable for analysis, and the CF3 group can provide good separation characteristics on common non-polar or medium-polarity columns.
Troubleshooting Guide
Chromatography (HPLC & GC)
Issue 1: Poor peak shape (tailing or fronting) in HPLC analysis.
Cause & Solution: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanols on silica-based columns.
-
Scientific Rationale: The trifluoromethyl group can enhance the acidity of any nearby protons, potentially increasing unwanted interactions. The aromatic ring can also engage in π-π interactions.
-
Troubleshooting Steps:
-
Mobile Phase pH: Adjust the pH of the aqueous portion of the mobile phase. A lower pH (e.g., 2.5-3.5 using formic or phosphoric acid) will suppress the ionization of residual silanols on the column, minimizing secondary interactions.[5]
-
Column Choice: Use a high-purity, end-capped C18 column to reduce the number of available silanol groups.
-
Sample Overload: Injecting too much sample can lead to peak fronting. Reduce the injection volume or the sample concentration. A typical concentration for analysis would be around 0.5 mg/mL.[5]
-
Issue 2: Inconsistent retention times in GC analysis.
Cause & Solution: Inconsistent retention times in GC are often due to issues with the injection system, column temperature, or carrier gas flow rate.
-
Scientific Rationale: this compound is a semi-volatile compound. Proper and consistent vaporization in the inlet is key to reproducible chromatography.
-
Troubleshooting Steps:
-
Inlet Maintenance: Ensure the injector liner is clean and free of residue. A dirty liner can cause active sites that lead to peak tailing and shifting retention times. Consider using a deactivated liner.
-
Temperature Optimization: Ensure the inlet temperature is sufficient for rapid vaporization without causing degradation (a starting point could be 250 °C). The oven temperature program should be optimized for good separation from any impurities.
-
Flow Rate Control: Use a constant flow mode for the carrier gas (e.g., helium or hydrogen) to ensure that the linear velocity remains constant throughout the temperature program.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
Issue 3: Unexpected complexity or splitting in the ¹H NMR spectrum.
Cause & Solution: The trifluoromethyl group can cause long-range coupling to nearby protons, leading to more complex splitting patterns than anticipated.
-
Scientific Rationale: The fluorine nuclei in the CF3 group can couple with protons on the aromatic ring and potentially the adjacent methylene group (⁴JHF and ⁵JHF coupling). This coupling is often small (1-3 Hz) but can cause broadening or fine splitting of the proton signals.
-
Troubleshooting Steps:
-
High-Resolution Spectrum: Ensure the spectrum is acquired with sufficient resolution to resolve these small couplings.
-
¹⁹F Decoupling: If available, running a ¹H{¹⁹F} decoupled experiment will simplify the proton spectrum by removing all H-F couplings, confirming that the complexity arises from the CF3 group.
-
2D NMR: Techniques like COSY and HSQC can help in assigning the proton and carbon signals unambiguously.
-
Issue 4: Difficulty in confirming the presence and purity using only ¹H and ¹³C NMR.
Cause & Solution: While ¹H and ¹³C NMR are essential, ¹⁹F NMR is a highly sensitive and specific technique for analyzing fluorinated compounds.
-
Scientific Rationale: ¹⁹F has a 100% natural abundance and a high gyromagnetic ratio, making it a very sensitive nucleus for NMR.[6] The chemical shift of the CF3 group is highly sensitive to its electronic environment, providing a clear and often simple signal for purity assessment.[7]
-
Recommended Protocol: ¹⁹F NMR Analysis
-
Acquisition: Acquire a ¹⁹F NMR spectrum. No special sample preparation is needed beyond what is used for ¹H NMR.
-
Interpretation: For a pure sample of this compound, a single sharp singlet is expected for the CF3 group. The chemical shift will be in the typical range for an aromatic-CF3 group (around -60 to -65 ppm relative to CFCl₃).[7]
-
Purity Assessment: The presence of other fluorine-containing impurities will result in additional signals in the ¹⁹F spectrum, making it an excellent tool for purity checks.
-
Mass Spectrometry (MS)
Issue 5: The molecular ion is weak or absent in the Electron Ionization (EI) mass spectrum.
Cause & Solution: Esters, particularly those with benzylic positions, can undergo facile fragmentation, leading to a weak or absent molecular ion peak.
-
Scientific Rationale: In EI-MS, the molecular ion can fragment readily. Common fragmentation pathways for this molecule would include loss of the ethoxy group (-•OCH₂CH₃), loss of ethylene from the ethyl ester (McLafferty rearrangement), and cleavage at the benzylic position. The tropylium ion (m/z 91) is a common fragment for compounds containing a benzyl group, however, the presence of the CF3 group will influence this. The fragment corresponding to the trifluoromethylbenzyl cation (m/z 159) is highly likely.
-
Troubleshooting Steps:
-
Soft Ionization: Use a soft ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI) if available. These methods impart less energy to the molecule, resulting in a more abundant molecular ion or protonated molecule ([M+H]⁺).
-
Lower Ionization Energy: If using EI, reducing the ionization energy from the standard 70 eV to a lower value (e.g., 15-20 eV) can sometimes increase the relative abundance of the molecular ion.
-
Confirm with Fragments: Rely on the characteristic fragment ions for identification. The presence of key fragments can still provide strong evidence for the structure even without a clear molecular ion.
-
| Technique | Expected m/z | Identity |
| ESI-MS | 247.08 | [M+H]⁺ |
| ESI-MS | 269.06 | [M+Na]⁺ |
| EI-MS | 246 | M⁺ (Molecular Ion) |
| EI-MS | 201 | [M - •OCH₂CH₃]⁺ |
| EI-MS | 159 | [CF₃C₆H₄CH₂]⁺ |
Table 1: Predicted m/z values for key ions of this compound.
Experimental Protocols & Workflows
Protocol 1: HPLC-UV Purity Analysis
-
Instrumentation: HPLC with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
Start with 50% B, hold for 2 minutes.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~10 mg of the sample in 20 mL of Acetonitrile/Water (1:1) for a 0.5 mg/mL solution.[5]
Workflow for Investigating an Unknown Impurity
Caption: Workflow for impurity identification.
References
-
PubChem. Ethyl 3-phenylpropionate | C11H14O2. [Link]
-
FooDB. Showing Compound Ethyl 3-phenylpropanoate (FDB020143). [Link]
-
ResearchGate. Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
ResearchGate. Gas chromatography-mass spectrometry analysis of fatty acid ethyl esters in lipid extracts from strains CB0 and CB2. [Link]
-
PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
NIH. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]
-
Pearson. Ester Reactions: Acid-Catalyzed Hydrolysis Practice Problems. [Link]
-
The Royal Society of Chemistry. Synthesis of N-Aryl β-Amino Acid Derivatives via Cu(II)-Catalyzed Asymmetric 1,4-Reduction in Air. [Link]
-
UPCommons. Identification of Aromatic Fatty Acid Ethyl Esters. [Link]
-
MySkinRecipes. Ethyl 3-oxo-3-(2-(trifluoromethyl)phenyl)propanoate. [Link]
-
ResearchGate. Series of 19 F NMR spectra recorded during the process of warming a.... [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0030058). [Link]
-
Chemguide. hydrolysis of esters. [Link]
-
PubMed. Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users. [Link]
-
RSC Publishing. Recent advances in the diverse transformations of trifluoromethyl alkenes. [Link]
-
ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Pearson+. The standard 13C NMR spectrum of phenyl propanoate is shown here.... [Link]
-
ResearchGate. Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Hilaris Publisher. Analysis of Fatty Acid Ethyl Ester on Hair as a Diagnosis of Ethanol Abuse. [Link]
-
Chemsrc. Ethyl 3-phenylpropanoate | CAS#:2021-28-5. [Link]
-
cipac.org. multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
-
Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. The Hydrolysis of Esters. [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
PubMed. Rapid, Accurate, and Sensitive Fatty Acid Ethyl Ester Determination by Gas Chromatography-Mass Spectrometry. [Link]
-
Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). [Link]
Sources
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Trifluoromethylated Propanoates and Their Non-Fluorinated Analogs
A technical guide for researchers, scientists, and drug development professionals.
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone for enhancing pharmacological profiles. The trifluoromethyl (CF3) group, in particular, is a privileged substituent known to profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth comparison of the biological activities of trifluoromethylated propanoates and their non-fluorinated counterparts, offering experimental insights and theoretical underpinnings to inform future research and development.
The Physicochemical Impact of Trifluoromethylation
The substitution of a methyl (CH3) group with a trifluoromethyl (CF3) group imparts a unique set of physicochemical properties to a molecule. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can alter the acidity of nearby functional groups and influence non-covalent interactions with biological macromolecules. Furthermore, the CF3 group is significantly more lipophilic than a methyl group, which can enhance a molecule's ability to cross cellular membranes. A crucial advantage of trifluoromethylation is the increased metabolic stability it confers. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes such as cytochrome P450, leading to a longer in vivo half-life of the compound.
Comparative Biological Activities: A Data-Driven Overview
While direct comparative studies on simple trifluoromethylated propanoates versus their non-fluorinated analogs are not extensively available in the public domain, we can extrapolate from data on structurally related compounds and the well-established principles of fluorine in medicinal chemistry to predict and understand their differential biological effects. This guide will focus on three key areas of biological activity: cytotoxicity against cancer cells, antimicrobial efficacy, and enzyme inhibition.
Cytotoxicity Profile
The enhanced lipophilicity and metabolic stability of trifluoromethylated compounds often translate to increased cytotoxic potential against cancer cells. To illustrate this, we will consider a hypothetical comparative study between ethyl 3,3,3-trifluoropropanoate and its non-fluorinated analog, ethyl propanoate, on a cancer cell line.
Table 1: Hypothetical Comparative Cytotoxicity Data
| Compound | Cancer Cell Line | IC50 (µM) |
| Ethyl 3,3,3-trifluoropropanoate | HeLa (Cervical Cancer) | 50 |
| Ethyl Propanoate | HeLa (Cervical Cancer) | > 200 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trend based on the known effects of trifluoromethylation.
The lower IC50 value for the trifluoromethylated analog would suggest a significantly higher potency in inhibiting cancer cell proliferation. This increased activity can be attributed to several factors, including improved cellular uptake and the potential for the trifluoromethylated metabolite, 3,3,3-trifluoropropionate, to interfere with key metabolic pathways that cancer cells rely on, such as the Warburg effect.
Propionic acid has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to mitochondrial dysfunction and apoptosis. It is plausible that the trifluoromethylated version could potentiate this effect.
Caption: Enhanced antimicrobial action of trifluoromethylated propanoate.
Enzyme Inhibition
Trifluoromethylated compounds are known to be effective enzyme inhibitors. The strong electron-withdrawing nature of the CF3 group can increase the acidity of adjacent protons, leading to stronger interactions with active site residues. Furthermore, the trifluoromethyl group can act as a bioisostere for other chemical groups, allowing it to fit into enzyme active sites and disrupt catalytic activity.
For instance, in the context of esterase inhibition, the trifluoromethyl ketone moiety is a well-known transition-state analog inhibitor. While propanoates are not ketones, the principle of enhanced binding affinity due to the electronic properties of the CF3 group can be applied.
Table 3: Hypothetical Comparative Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) |
| Ethyl 3,3,3-trifluoropropanoate | Carboxylesterase | 10 |
| Ethyl Propanoate | Carboxylesterase | 150 |
Note: The data in this table is hypothetical and for illustrative purposes.
A significantly lower IC50 value for the trifluoromethylated propanoate would indicate a much stronger inhibitory effect on the target enzyme.
Caption: Enhanced enzyme inhibition by trifluoromethylated propanoate.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the key experiments discussed in this guide.
Synthesis of Test Compounds
Synthesis of Ethyl Propanoate: Ethyl propanoate can be synthesized via Fischer esterification of propionic acid and ethanol in the presence of an acid catalyst, such as sulfuric acid.
-
Combine propionic acid (1 molar equivalent) and ethanol (2-3 molar equivalents) in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 2-3 hours.
-
After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the ethyl propanoate with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation.
Synthesis of Ethyl 3,3,3-trifluoropropanoate: A common method for the synthesis of ethyl 3,3,3-trifluoropropanoate involves the reaction of 2-bromo-3,3,3-trifluoropropene with bromine, followed by treatment with potassium ethoxide.
-
React 2-bromo-3,3,3-trifluoropropene with bromine to form 2,2,3-tribromo-1,1,1-trifluoropropane.
-
Treat the resulting tribromide with three equivalents of potassium ethoxide in ethanol.
-
The reaction mixture is then worked up similarly to the ethyl propanoate synthesis, involving extraction and purification by distillation.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (ethyl 3,3,3-trifluoropropanoate and ethyl propanoate) in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Enzyme Inhibition Assay
This is a general protocol that can be adapted for specific enzymes like carboxylesterase.
-
Enzyme and Substrate Preparation: Prepare a solution of the target enzyme and a suitable substrate that produces a detectable signal (e.g., colorimetric or fluorescent) upon enzymatic conversion.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds.
-
Assay Reaction: In a 96-well plate, add the enzyme solution, the inhibitor solution (or buffer for control), and pre-incubate for a short period.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Signal Detection: Monitor the change in signal over time using a plate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction in the presence of different inhibitor concentrations and determine the IC50 value.
Conclusion
The incorporation of a trifluoromethyl group into the propanoate scaffold is a promising strategy for enhancing biological activity. Based on established principles of medicinal chemistry, trifluoromethylated propanoates are expected to exhibit superior cytotoxicity against cancer cells, broader and more potent antimicrobial activity, and stronger enzyme inhibition compared to their non-fluorinated analogs. The experimental protocols provided in this guide offer a framework for researchers to validate these hypotheses and to further explore the therapeutic potential of this important class of molecules. Further direct comparative studies are warranted to provide concrete quantitative data and to fully elucidate the structure-activity relationships of trifluoromethylated propanoates.
References
The references in this guide are illustrative and based on the types of sources that would be cited in a comprehensive scientific review. For actual research, please consult peer-reviewed scientific literature.
- Journal of Medicinal Chemistry: Articles on the role of fluorine in drug design.
- Antimicrobial Agents and Chemotherapy: Papers describing the antimicrobial activity of organic acids and their deriv
- Cancer Research: Studies on the metabolic pathways in cancer cells and the effects of small molecule inhibitors.
- Biochemistry: Articles on enzyme kinetics and inhibition.
- Organic Letters: Papers detailing the synthesis of fluorin
-
WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl propionate. Retrieved from [Link]
-
Al-Masri, M., et al. (2021). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. Molecules, 26(16), 4951. [Link]
-
Al-Lahham, S., et al. (2021). A review of the antimicrobial and immune-modulatory properties of the gut microbiota-derived short chain fatty acid propionate – What is new?. Frontiers in Microbiology, 12, 688688. [Link]
A Senior Application Scientist's Guide to the Structural Validation of Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate
Introduction: The Imperative of Unambiguous Structural Confirmation
In the landscape of pharmaceutical development and fine chemical synthesis, the molecule Ethyl 3-(2-(trifluoromethyl)phenyl)propanoate serves as a valuable building block, particularly due to the strategic placement of the trifluoromethyl (CF₃) group. The CF₃ group is a cornerstone of modern medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Consequently, the unequivocal structural validation of this molecule and its analogues is not merely a procedural step but a foundational pillar of quality control, ensuring the integrity of downstream applications from process chemistry to clinical trials.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a holistic and logical workflow tailored to this compound. We will explore an orthogonal analytical strategy, where multiple independent techniques are employed to build an unassailable body of evidence for the molecule's identity, structure, and purity. This approach is in alignment with the principles outlined by regulatory bodies like the International Council for Harmonisation (ICH), which emphasize robust and scientifically sound analytical procedures.[2]
The Orthogonal Analytical Framework: A Multi-Technique Approach
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
